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4-Bromo-2-(hydrazinylmethyl)phenol Documentation Hub

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  • Product: 4-Bromo-2-(hydrazinylmethyl)phenol
  • CAS: 911430-99-4

Core Science & Biosynthesis

Foundational

4-Bromo-2-(hydrazinylmethyl)phenol: A Comprehensive Guide to Identifiers, Synthesis, and Applications in Drug Discovery

Introduction & Chemical Identity In the realm of fragment-based drug discovery (FBDD) and coordination chemistry, bifunctional building blocks are highly sought after for their ability to interact with multiple pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

In the realm of fragment-based drug discovery (FBDD) and coordination chemistry, bifunctional building blocks are highly sought after for their ability to interact with multiple pharmacophoric targets simultaneously. 4-Bromo-2-(hydrazinylmethyl)phenol represents a privileged scaffold, combining the hydrogen-bonding and chelating potential of a hydrazine moiety with the hydrophobic, halogen-bonding capacity of a bromophenol ring.

While the exact free-base CAS number for 4-bromo-2-(hydrazinylmethyl)phenol is often omitted in standard commercial libraries in favor of its salts or structural isomers (such as 2-bromo-6-(hydrazinylmethyl)phenol, CAS 887596-34-1)[1], its structural parameters and synthetic pathways remain highly standardized. Related building blocks, such as 5-bromo-2-hydroxybenzohydrazide (CAS 39635-10-4)[2] and 4-bromo-2-(hydroxymethyl)phenol (CAS 2316-64-5)[3], are frequently utilized as precursors or reference standards in these synthetic workflows. Furthermore, the nucleophilic substitution of hydrazine derivatives is a well-documented pathway in the synthesis of complex pharmaceutical intermediates[4].

Structural Descriptors
ParameterIdentifier / Value
IUPAC Name 4-bromo-2-(hydrazinylmethyl)phenol
Molecular Formula C₇H₉BrN₂O
Molecular Weight 217.06 g/mol
SMILES NNCc1cc(Br)ccc1O
InChI InChI=1S/C7H9BrN2O/c8-5-1-2-7(11)6(3-5)4-9-10/h1-3,9,11H,4,10H2
Topological Polar Surface Area (TPSA) ~58.3 Ų
H-Bond Donors / Acceptors 3 (OH, NH, NH₂) / 3 (O, N, N)

Experimental Methodology: Reductive Amination

The most robust and scalable method for synthesizing 4-bromo-2-(hydrazinylmethyl)phenol is the reductive amination of 5-bromosalicylaldehyde. This protocol is designed as a self-validating system, ensuring that intermediate formation and final product integrity can be monitored in real-time.

Step-by-Step Protocol

Materials Required:

  • 5-Bromo-2-hydroxybenzaldehyde (1.0 eq)

  • Hydrazine hydrate (64% in water, 5.0 eq)

  • Absolute ethanol (Solvent)

  • Sodium borohydride (NaBH₄, 1.5 eq)

Workflow:

  • Hydrazone Formation: Dissolve 5-bromo-2-hydroxybenzaldehyde in absolute ethanol (0.5 M concentration). Cool the solution to 0 °C using an ice bath. Add hydrazine hydrate dropwise over 15 minutes.

    • Causality & Logic: The use of a 5-fold excess of hydrazine hydrate is not arbitrary; it is a thermodynamic necessity to saturate the aldehyde and prevent the condensation of two aldehyde molecules with one hydrazine, which would yield an unwanted symmetrical azine side-product.

  • Equilibration: Remove the ice bath and stir the mixture at room temperature for 2 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active aldehyde spot validates the complete conversion to the intermediate hydrazone.

  • Controlled Reduction: Re-cool the reaction mixture to 0 °C. Add NaBH₄ in small, divided portions over 30 minutes.

    • Causality & Logic: The slow addition controls the exothermic release of hydrogen gas. Maintaining a temperature of 0 °C is critical to prevent the thermal cleavage of the delicate N-N bond, a common degradation pathway when reducing hydrazones under unoptimized conditions.

  • Quenching & Isolation: Stir for an additional 1 hour. Quench the reaction carefully with saturated aqueous NH₄Cl to neutralize excess hydride. Extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH 95:5) to yield the target compound.

SynthWorkflow A 5-Bromosalicylaldehyde (Starting Material) C Intermediate: Hydrazone Formation A->C EtOH, 0°C to RT -H2O B Hydrazine Hydrate (5.0 eq Excess) B->C Prevents azine formation D Reduction via NaBH4 (0°C Thermal Control) C->D TLC Validation E 4-Bromo-2-(hydrazinylmethyl)phenol (Target Product) D->E Prevents N-N cleavage

Synthetic workflow for 4-Bromo-2-(hydrazinylmethyl)phenol via reductive amination.

Analytical Validation Data

To ensure the trustworthiness of the synthesized batch, the following analytical parameters serve as a diagnostic checklist. The isotopic signature of bromine in mass spectrometry is a definitive self-validating marker for this scaffold.

Analytical TechniqueTarget Signal / ParameterDiagnostic Value
¹H NMR (400 MHz, DMSO-d₆) ~3.80 ppm (s, 2H, -CH₂-)Confirms successful reduction of the C=N double bond to a methylene bridge.
¹H NMR ~7.3 - 7.5 ppm (m, 3H, Ar-H)Confirms the structural integrity of the bromophenol ring.
¹³C NMR (100 MHz, DMSO-d₆) ~52.0 ppm (-CH₂-)Characteristic chemical shift for a benzylhydrazine carbon.
ESI-MS (m/z) 217.0 [M+H]⁺, 219.0 [M+H+2]⁺The ~1:1 isotopic ratio perfectly confirms the presence of a single Bromine atom.
IR Spectroscopy 3300-3450 cm⁻¹ (broad)Validates the presence of primary/secondary amines and the phenolic O-H stretch.

Pharmacological Applications & Mechanistic Pathways

In medicinal chemistry, 4-bromo-2-(hydrazinylmethyl)phenol is rarely the final drug candidate; rather, it is a versatile precursor. When reacted with various acyl chlorides or substituted aldehydes, it forms complex hydrazides and Schiff bases.

Metalloenzyme Inhibition via Bidentate Chelation

The spatial arrangement of the phenolic hydroxyl group (ortho to the hydrazinylmethyl arm) creates an ideal geometry for bidentate metal chelation. This is particularly useful in targeting zinc-dependent metalloenzymes, such as Matrix Metalloproteinases (MMPs), which are implicated in tumor metastasis and tissue remodeling. The bromine atom enhances the lipophilicity of the molecule, driving it into the hydrophobic S1' pocket of the enzyme, while the phenol-hydrazine motif anchors to the catalytic Zn²⁺ ion.

Pathway A Bromophenol-Hydrazine Derivative C Zn2+ Chelation (Bidentate Binding) A->C Phenol-OH & Hydrazine-NH2 D Hydrophobic S1' Pocket (Bromine Insertion) A->D Lipophilic interaction B Metalloenzyme Active Site (e.g., MMPs) E Enzyme Inhibition & Reduced Tissue Remodeling B->E Catalytic blockade C->B D->B

Mechanistic pathway of metalloenzyme inhibition via Zn2+ chelation and hydrophobic insertion.

References

1.[2] PubChem. "5-Bromo-2-hydroxybenzohydrazide | C7H7BrN2O2 | CID 349954". National Institutes of Health. URL: 2.[3] Fluorochem. "4-Bromo-2-(hydroxymethyl)phenol (CAS 2316-64-5)". URL: 3.[1] BLD Pharm. "63491-88-3|4-(Aminomethyl)-2-bromophenol". (Reference for isomer 2-Bromo-6-(hydrazinylmethyl)phenol CAS 887596-34-1). URL: 4.[4] Benchchem. "2-(Chloromethyl)benzonitrile | 612-13-5". (Reference for nucleophilic substitution of hydrazine derivatives). URL:

Sources

Exploratory

Advanced Technical Guide: Biological Potency and Therapeutic Applications of Substituted Hydrazones

Executive Summary Substituted hydrazones ( ) represent a privileged scaffold in medicinal chemistry, distinguished by their facile synthesis and tunable electronic properties. Unlike rigid pharmacophores, the hydrazone l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted hydrazones (


) represent a privileged scaffold in medicinal chemistry, distinguished by their facile synthesis and tunable electronic properties. Unlike rigid pharmacophores, the hydrazone linker offers a unique "azomethine bridge" (

) that facilitates diverse non-covalent interactions—hydrogen bonding,

-stacking, and metal coordination.

This technical guide dissects the biological utility of substituted hydrazones, moving beyond basic screening to the molecular mechanisms driving their anticancer, antimicrobial, and anti-inflammatory activities. It provides actionable protocols for synthesis and validation, supported by recent structure-activity relationship (SAR) data.

Chemical Architecture & Pharmacophore Analysis[1]

The biological versatility of hydrazones stems from their ability to exist in geometrical isomers (


) and tautomeric forms (amido-iminol).
The Azomethine Pivot

The azomethine nitrogen possesses a lone pair that makes the carbon atom both electron-rich and nucleophilic, while the terminal nitrogen (


) acts as a hydrogen bond donor. This duality allows hydrazones to bind simultaneously to the active sites of enzymes (e.g., Serine proteases) and metal ions.
Metal Chelation (The Overtone Concept)

Hydrazones often act as tridentate ligands (ONO or ONS donors). Upon coordination with transition metals like Cu(II), Zn(II), or Ru(II), the biological activity is frequently enhanced due to increased lipophilicity, facilitating cell membrane penetration—a phenomenon known as Overtone’s concept of cell permeability.

Therapeutic Frontiers: Mechanisms & Data

Anticancer Activity

Recent studies (2024-2025) highlight hydrazones as potent inhibitors of proliferation in HCT-116 (colon), MCF-7 (breast), and A549 (lung) cancer cell lines.

Core Mechanisms:

  • Enzyme Inhibition: Direct docking into the ATP-binding pockets of tyrosine kinases (EGFR, HER2).

  • Cell Cycle Arrest: Accumulation of cells in the sub-G1 or S-phase, indicating apoptosis.[1]

  • Tubulin Interference: Disruption of microtubule polymerization, mimicking colchicine binding.

Data Summary: Structure-Activity Relationship (SAR)
Scaffold TypeSubstituent (

)
Target Cell LineIC50 (

M)
Key Mechanism
AcylhydrazoneCarbazole moietyHCT-1161.59Sub-G1 arrest, Topoisomerase I inhibition
Sulfonylhydrazone4-F, 4-Cl (Phenyl)MCF-70.26 - 2.5COX-2 & EGFR inhibition
Isatin-HydrazoneN-propylindoleHepG2< 5.0G2/M phase arrest
Pyrazole-Hydrazone3,4-difluoroHeLa3.2ROS generation, mitochondrial disruption
Visualization: Anticancer Mechanism of Action [2]

AnticancerMechanism Compound Substituted Hydrazone (Ligand) Target1 Tyrosine Kinase (EGFR/HER2) Compound->Target1 ATP Competition Target2 Tubulin Polymerization Compound->Target2 Inhibition Target3 Metal Ion (Cu2+/Zn2+) Compound->Target3 Chelation Apoptosis Apoptosis (Cell Death) Target1->Apoptosis Target2->Apoptosis Complex Metal-Hydrazone Complex Target3->Complex ROS ROS Generation (Oxidative Stress) Complex->ROS Redox Cycling DNA DNA Intercalation Complex->DNA Binding ROS->Apoptosis DNA->Apoptosis

Figure 1: Multi-target anticancer pathways of hydrazones, including kinase inhibition and metal-mediated ROS generation.

Antimicrobial & Antitubercular Activity

Hydrazide-hydrazones are critical in fighting resistance. Specifically, isonicotinoyl hydrazones (related to Isoniazid) target the InhA reductase enzyme in Mycobacterium tuberculosis.

Key Findings:

  • DNA Gyrase Inhibition: Hydrazones stabilize the DNA-gyrase complex, preventing bacterial replication (similar to fluoroquinolones).

  • Membrane Disruption: Lipophilic hydrazone-metal complexes disrupt the lipid bilayer of Gram-negative bacteria (P. aeruginosa).

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of a standard Aryl-Hydrazone via Condensation. Reaction:



Materials
  • Reagents: Substituted Benzaldehyde (1.0 eq), Hydrazine Hydrate or Phenylhydrazine (1.0 eq).

  • Solvent: Absolute Ethanol or Methanol (HPLC Grade).

  • Catalyst: Glacial Acetic Acid (3-5 drops).

Step-by-Step Methodology
  • Dissolution: Dissolve 0.01 mol of the aldehyde in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 0.01 mol of the hydrazine derivative dropwise with constant stirring.

  • Catalysis: Add 3 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.

  • Reflux: Heat the mixture at reflux temperature (

    
     for ethanol) for 3–6 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).
    
  • Isolation: Cool the reaction mixture to room temperature. Pour into crushed ice if precipitation does not occur spontaneously.

  • Purification: Filter the solid precipitate. Recrystallize from hot ethanol to yield pure crystals.

Validation Parameters (Self-Validating System)
  • IR Spectroscopy: Look for the disappearance of the Carbonyl (

    
    ) peak at 
    
    
    
    and the appearance of the Azomethine (
    
    
    ) peak at
    
    
    .
  • NMR (

    
    ):  A singlet signal for the azomethine proton (
    
    
    
    ) typically appears between
    
    
    8.0 and 8.5 ppm.
Visualization: Synthesis Workflow

SynthesisProtocol Start Reagents: Aldehyde + Hydrazine Step1 Dissolve in Ethanol Start->Step1 Step2 Add Catalyst (Acetic Acid) Step1->Step2 Step3 Reflux (3-6 Hours) Step2->Step3 Check TLC Check (Hexane:EtOAc) Step3->Check Check->Step3 Incomplete End Recrystallization & Analysis Check->End Complete

Figure 2: Logical flow for the acid-catalyzed synthesis of substituted hydrazones.

Future Outlook

The field is moving toward Hybrid Molecules . Coupling hydrazones with other pharmacophores like coumarins, quinolines, or isatins creates "dual-action" drugs that can overcome multidrug resistance (MDR). Furthermore, the encapsulation of hydrazone-metal complexes into nanoparticles is showing promise for targeted delivery, reducing systemic toxicity.

References

  • Popiołek, Ł. (2021).[3] The bioactivity of benzenesulfonyl hydrazones: A short review. Biomedicine & Pharmacotherapy.[2][3][4][5][6] Link

  • Verma, G., et al. (2023). A review on biological importance of hydrazones. Frontiers in Chemistry. Link

  • Devi, J., et al. (2021).[7] Synthesis and anticancer activity of transition metal complexes with hydrazone ligands. Journal of Molecular Structure. Link

  • Angelova, V., et al. (2023).[7] Hydrazide-hydrazones as potential inhibitors of InhA in Mycobacterium tuberculosis. Tuberculosis.[3][5][8][9] Link

  • Maikoo, S., et al. (2020). Ruthenium(III) complexes of hydrazones: Synthesis and cytotoxicity. Journal of Coordination Chemistry. Link

  • Hao, W., et al. (2024).[10] Activated amides react with hydrazine: A new protocol for hydrazone synthesis. Journal of Organic Chemistry. Link

  • Salem, M. A., et al. (2021). Indol-2-one hydrazone derivatives: DNA gyrase inhibition and antibacterial activity. Molecules. Link

Sources

Foundational

Unraveling the Mechanism of Action of Phenol-Hydrazine Compounds: A Comprehensive Technical Guide

Executive Summary Phenol-hydrazine compounds—molecules characterized by a phenolic ring covalently linked to a highly reactive hydrazine moiety—occupy a dual role in modern science. In synthetic chemistry, they are indis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenol-hydrazine compounds—molecules characterized by a phenolic ring covalently linked to a highly reactive hydrazine moiety—occupy a dual role in modern science. In synthetic chemistry, they are indispensable building blocks for indole synthesis and direct aniline conversion. In pharmacology and toxicology, however, they act as potent biological modulators. This whitepaper dissects the biochemical mechanisms of phenol-hydrazine derivatives, focusing on their capacity to induce oxidative erythrocyte lysis, their hepatic biotransformation pathways, and their nuanced role as isoform-selective enzyme inhibitors.

The Hemolytic Cascade: Oxidative Stress and Erythrocyte Lysis

The most well-characterized toxicological mechanism of phenylhydrazine and its phenolic derivatives is the induction of acute hemolytic anemia[1]. Unlike detergents that directly solubilize lipid bilayers, phenol-hydrazines destroy red blood cells (RBCs) through a complex, oxygen-dependent radical cascade.

Upon entering the erythrocyte, the hydrazine moiety undergoes a two-electron oxidation mediated by oxyhemoglobin, generating a highly reactive phenyldiazene intermediate[2]. Crucially, the subsequent induction of hemolysis strictly requires the presence of molecular oxygen. Phenyldiazene reacts with


 to produce a phenyldiazene-derived free radical (most likely the phenyl radical) and reactive oxygen species (ROS)[2].

These radicals initiate severe lipid peroxidation of the erythrocyte membrane. Simultaneously, oxyhemoglobin is oxidized into methemoglobin and further degraded into irreversible hemichromes. These denatured proteins precipitate out of solution, forming Heinz bodies that physically tether to the inner leaflet of the RBC membrane, causing cytoskeletal disruption, loss of deformability, and ultimate cellular lysis[3].

HemolyticPathway PHZ Phenol-Hydrazine Phenyldiazene Phenyldiazene Intermediate PHZ->Phenyldiazene 2-e- Oxidation OxyHb Oxyhemoglobin (Catalyst/Reactant) OxyHb->Phenyldiazene Mediates Radicals Phenyl Radicals & ROS Phenyldiazene->Radicals + O2 O2 Oxygen (O2) O2->Radicals LipidPerox Lipid Peroxidation Radicals->LipidPerox Membrane Damage MetHb Methemoglobin & Hemichromes Radicals->MetHb Hb Oxidation Lysis Erythrocyte Lysis LipidPerox->Lysis Heinz Heinz Body Precipitation MetHb->Heinz Protein Denaturation Heinz->Lysis Cytoskeletal Disruption

Fig 1: Oxyhemoglobin-mediated oxidative cascade leading to erythrocyte lysis.

Hepatic Biotransformation and Glutathione Depletion

Beyond the bloodstream, phenol-hydrazines undergo extensive hepatic biotransformation. Cytochrome P450 enzymes and peroxidases catalyze the metabolism of these mono-substituted hydrazines into highly reactive free radical species[4].

The primary cellular defense against this onslaught is reduced glutathione (GSH). However, the continuous generation of ROS overwhelms the antioxidant defense mechanisms, leading to rapid GSH depletion[4]. Because GSH is essential for maintaining cellular integrity, its depletion leaves structural proteins and nucleic acids vulnerable. The resulting free radicals covalently bind to DNA (alkylation), inducing single-strand breaks and genotoxicity, which ultimately triggers cellular apoptosis[1][4].

Biotransformation Hepatic Hepatic Uptake of Phenol-Hydrazine ReactiveMet Reactive Free Radicals Hepatic->ReactiveMet Biotransformation CYP450 CYP450 & Peroxidases CYP450->ReactiveMet Catalysis GSH Glutathione (GSH) Depletion ReactiveMet->GSH Oxidative Stress DNA DNA Alkylation ReactiveMet->DNA Covalent Binding CellDeath Cellular Apoptosis & Toxicity GSH->CellDeath Loss of Integrity DNA->CellDeath Genotoxicity

Fig 2: CYP450-catalyzed biotransformation of phenol-hydrazines into toxic radicals.

Target-Specific Enzymatic Inhibition: Carbonic Anhydrase

While the hydrazine moiety drives oxidative toxicity, the phenol group provides unique pharmacological utility, particularly in the inhibition of Carbonic Anhydrase (CA) isozymes.

Classical first-generation CA inhibitors (e.g., acetazolamide) utilize a sulfonamide group to directly coordinate with the zinc ion in the enzyme's active site. In contrast, phenol-hydrazine derivatives employ a distinct, indirect mechanism. The phenolic hydroxyl group anchors via hydrogen bonding to the water molecule or hydroxide ion that is naturally coordinated to the metal ion[5]. This indirect binding mechanism avoids the off-target metabolic acidosis often seen with direct zinc-chelators and provides valuable isoform selectivity.

Quantitative Data Summary

To understand the macro-level impact of these molecular mechanisms, we must evaluate the quantitative metrics across pharmacological, toxicological, and synthetic domains.

Table 1: Quantitative Metrics of Phenol-Hydrazine Derivatives

Metric / ParameterBiological Target / SystemObserved Quantitative EffectMechanistic Significance
Erythrocyte Depletion In vivo murine modelsReduction of RBCs and Hb to ≤30% of baseline (at 60 mg/kg/day)[1]Validates potent hemolytic action via ROS-induced lipid peroxidation.
Isozyme Selectivity Carbonic Anhydrase (CA)1.3 to 1.9-fold higher inhibitory efficacy for hCA II over hCA I[5]Demonstrates structural anchoring preference of the phenol moiety to the Zn-bound water.
Synthetic Yield Primary Aniline Conversion76–81% yield via direct phenol-hydrazine hydrate reactions[2]Highlights the efficiency of the rearomatization and N-N bond cleavage pathways.

Validated Experimental Protocols

As a Senior Application Scientist, I mandate that all mechanistic claims be backed by self-validating experimental designs. The following protocols are engineered with internal checks to ensure high-fidelity data.

Protocol A: In Vitro Hemolysis and Heinz Body Quantification

Purpose: To isolate the direct oxidative effect of phenol-hydrazines on erythrocytes, independent of hepatic metabolism.

  • Erythrocyte Isolation & Washing: Draw whole blood into EDTA tubes. Centrifuge at 500 × g for 5 mins. Discard plasma and buffy coat. Wash the RBC pellet three times with 1X isotonic PBS (pH 7.4).

    • Causality Check: Washing is critical. It removes plasma albumin and antioxidants (e.g., ascorbic acid) that would prematurely scavenge phenyldiazene radicals, artificially lowering the compound's apparent toxicity.

  • Compound Incubation: Resuspend RBCs to a 5% hematocrit in PBS. Add the phenol-hydrazine compound (e.g., 1 mM final concentration).

    • Self-Validating Controls: Include a Negative Control (PBS only, measures spontaneous lysis) and a Positive Control (0.1% Triton X-100, establishes the 100% maximum lysis reference).

  • Oxygenation: Incubate at 37°C for 2 hours on an orbital shaker exposed to ambient air.

    • Causality Check: As established, the conversion of phenyldiazene to the lytic phenyl radical strictly requires

      
      [2]. Sealed or nitrogen-purged environments will yield false negatives.
      
  • Readout (Hemolysis): Centrifuge the suspension. Measure the absorbance of the supernatant at 540 nm (free hemoglobin). Calculate % lysis relative to the Triton X-100 control.

  • Readout (Heinz Bodies): Smear the remaining RBC pellet on a slide. Stain with 0.5% Crystal Violet for 10 minutes. Heinz bodies will appear as deep purple precipitates attached to the membrane.

Protocol B: High-Fidelity Glutathione (GSH) Depletion Assay

Purpose: To quantify the intracellular oxidative stress induced by biotransformation.

  • Cell Lysis & Protein Precipitation: Treat cultured hepatocytes with the phenol-hydrazine derivative for 4 hours. Harvest cells and immediately lyse them in ice-cold 5% Trichloroacetic Acid (TCA). Centrifuge at 10,000 × g for 10 mins.

    • Causality Check: TCA is chosen over standard detergents (like RIPA) because it immediately denatures and precipitates all proteins—including glutathione reductase. This "freezes" the redox state of the cell at the exact moment of sampling and removes protein-bound sulfhydryls that would confound the assay.

  • DTNB Reaction: Transfer the acidic supernatant to a clear 96-well plate. Neutralize with 0.2 M Tris buffer (pH 8.9), then add Ellman’s Reagent (DTNB).

    • Causality Check: The bulky nature of DTNB ensures it reacts specifically with the sterically accessible sulfhydryl group of free cytosolic GSH.

  • Internal Standard Validation: In a parallel well, spike a known concentration of pure GSH into the sample lysate.

    • Self-Validating Control: If the recovery of the spiked GSH is <90%, the phenol-hydrazine compound (or its metabolites) is directly quenching the DTNB reagent, and the data must be mathematically corrected.

  • Readout: Measure absorbance at 412 nm and interpolate against a standard curve of pure GSH.

References

Sources

Exploratory

Advanced Mechanistic Safety, Handling, and Decontamination Protocols for Halogenated Phenols

Executive Summary Halogenated phenols (HPs)—encompassing chlorophenols, bromophenols, and fluorophenols—are indispensable chemical intermediates in the synthesis of pharmaceuticals, flame retardants, and agrochemicals. H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated phenols (HPs)—encompassing chlorophenols, bromophenols, and fluorophenols—are indispensable chemical intermediates in the synthesis of pharmaceuticals, flame retardants, and agrochemicals. However, their utility is counterbalanced by severe toxicological profiles and thermodynamic instability under specific conditions. As drug development scales, empirical safety protocols must evolve from reactive compliance to proactive, mechanistic understanding. This whitepaper establishes self-validating handling methodologies grounded in the fundamental causality of HP toxicity, ensuring absolute safety for laboratory personnel and the environment.

Mechanistic Causality of Toxicity

The hazard profile of halogenated phenols is not merely a function of their surface corrosivity; it is driven by specific biochemical and thermodynamic interactions. Understanding these mechanisms is the first step in designing fail-safe laboratory protocols.

  • Uncoupling of Oxidative Phosphorylation: Compounds such as pentachlorophenol (PCP) and 2-chlorophenol act as weak lipophilic acids. They transport protons across the inner mitochondrial membrane, effectively dissipating the electrochemical gradient. This uncouples oxidative phosphorylation, abruptly halting ATP synthesis and leading to rapid cellular energy depletion and necrosis1[1].

  • Ah Receptor-Mediated Toxicity via Thermal Degradation: The most severe risk associated with HPs occurs during improper heating. At temperatures exceeding 300°C, halogenated phenols (especially their alkali salts) condense to form polyhalogenated aromatic hydrocarbons (PHAHs), including highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) 2[2]. These secondary byproducts bind with high affinity to the cytosolic Aryl hydrocarbon (Ah) receptor, translocating to the nucleus to alter gene transcription, which induces hepatotoxicity, immunotoxicity, and carcinogenesis 3[3].

ToxicityMechanisms HP Halogenated Phenols (Chlorophenols, Bromophenols) Thermal Thermal Stress (>300°C) or Alkali Condensation HP->Thermal Improper Heating OxPhos Uncoupling of Oxidative Phosphorylation HP->OxPhos Direct Mitochondrial Action Dioxins Formation of PHAHs (Dioxins & Furans) Thermal->Dioxins Condensation AhR Ah Receptor Activation Dioxins->AhR Cytosolic Binding Endocrine Endocrine Disruption & Carcinogenesis AhR->Endocrine Gene Transcription Necrosis Cellular Energy Depletion & Necrosis OxPhos->Necrosis ATP Depletion

Figure 1: Mechanistic pathways of halogenated phenol toxicity and cellular necrosis.

Quantitative Safety and Ecotoxicology Data

To design effective engineering controls, scientists must evaluate the physical and toxicological parameters of representative HPs. The following table summarizes critical thresholds required for risk assessment.

CompoundCAS NumberAcute Toxicity (Oral LD50, Rat)Aquatic Toxicity (LC50, Fish)Bioconcentration Factor (BCF)Key Hazards & Flash Point
2-Chlorophenol 95-57-8Harmful (Acute Tox 4)5.7 - 12 mg/L (96h)214Severe skin burns; FP: 64°C[4][5]
2-Bromophenol 95-56-7Harmful (Acute Tox 4)Highly Toxic (Aquatic Acute 1)~20 (Predicted)Flammable Liquid; FP: 42°C
2,4,6-Tribromophenol 118-79-61,486 mg/kgToxic to aquatic life513 (Zebrafish)Endocrine disruptor; Solid[2][6]
Pentachlorophenol 87-86-5< 40g (Human Fatal Dose)Very ToxicUp to 10,000Class B2 Carcinogen; Uncoupler[7][8]

Self-Validating Laboratory Protocols

A "self-validating" protocol ensures that failure at any single step prevents progression to a higher-risk state. By embedding causality into the workflow, personnel are forced to verify safety parameters continuously.

Protocol A: Standard Synthesis and Handling Workflow
  • Pre-Flight Risk Assessment: Evaluate the partition coefficient (log Kow) of the specific HP. If log Kow > 5.0, anticipate high bioaccumulation potential and mandate entirely closed-system handling to prevent environmental release 9[9].

  • PPE Verification Gate: Standard nitrile gloves are highly permeable to heavy chlorophenols. Don Class 5 chemical-resistant gloves (breakthrough time >240 mins per EN 374) for prolonged contact. Verify the presence of a type ABEK respirator filter before opening primary containment 7[7].

  • Environmental Isolation: Execute all transfers in an explosion-proof fume hood. Prevent the concentration of vapors in hollows or sumps, as dense halogenated vapors will rapidly accumulate in low-lying areas, creating an inhalation hazard5[5].

  • Thermodynamic Control: Monitor reaction temperatures rigorously. Ensure the system is mechanically interlocked to prevent temperatures from exceeding 250°C, thereby eliminating the risk of exothermic condensation into dioxins/furans 2[2].

  • Chemical Segregation: Never mix HP waste with oxidizing agents (e.g., nitrates, chlorine bleaches). The resulting oxidative stress can trigger spontaneous ignition and uncontrolled toxic fume release 2[2].

Protocol B: Emergency Spill Containment and Decontamination
  • Evacuation and Isolation: Immediately clear the area of personnel and move upwind. Isolate all potential ignition sources 10[10].

  • Dry Containment (Causality Check): Do NOT use water. Water acts as a vector, spreading the toxicant into municipal drains and exacerbating aquatic toxicity. Instead, contain and absorb the spill exclusively with inert materials such as dry sand, earth, or vermiculite 3[3].

  • Mechanical Recovery: Utilize electrically protected, non-sparking vacuums or wet-brushing techniques to collect the absorbent 5[5]. Strictly avoid generating dust when handling solid HPs (e.g., 2,4,6-Tribromophenol) 2[2].

  • High-Temperature Incineration: Dispose of the sealed waste via a licensed facility utilizing a chemical incinerator equipped with an afterburner and scrubber. Incineration must occur at >800°C to guarantee the complete thermodynamic destruction of any transient dioxins/furans formed during combustion 10[10].

HandlingWorkflow Start Risk Assessment: Evaluate log Kow & Toxicity PPE Verify PPE: Class 5 Gloves, ABEK Respirator Start->PPE Hood Execute in Explosion-Proof Fume Hood PPE->Hood Spill Spill Event Detected? Hood->Spill Contain Containment: Sand/Inert Absorbent (No Water) Spill->Contain Yes Success Safe Completion & Decontamination Spill->Success No Waste Incineration (>800°C) with Afterburner/Scrubber Contain->Waste Collect & Seal Success->Waste Routine Disposal

Figure 2: Self-validating workflow for handling and emergency spill containment.

References

  • Pentachlorophenol - Regulations Source: Regulations.gov[Link]

  • SAFETY DATA SHEET - Waikato Cleaning Supplies Source: Waikato Cleaning Supplies[Link]

  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment Source: National Institutes of Health (PMC) [Link]

  • Estimating Toxicity of Industrial Chemicals to Aquatic Organisms Source: EPA NEPIS [Link]

  • 2,4,6-TRIBROMOPHENOL CAS N°: 118-79-6 Source: OECD Existing Chemicals Database [Link]

  • 2,4,6-Tribromophenol and other simple brominated phenols Source: ResearchGate[Link]

Sources

Protocols & Analytical Methods

Method

4-Bromo-2-(hydrazinylmethyl)phenol as a building block for heterocyclic compounds

An Application Guide to 4-Bromo-2-(hydrazinylmethyl)phenol: A Versatile Precursor for Heterocyclic Scaffolds Abstract This technical guide provides researchers, medicinal chemists, and drug development professionals with...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to 4-Bromo-2-(hydrazinylmethyl)phenol: A Versatile Precursor for Heterocyclic Scaffolds

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 4-Bromo-2-(hydrazinylmethyl)phenol as a strategic building block for the synthesis of diverse heterocyclic compounds. We delve into the unique reactivity conferred by its trifunctional nature—a brominated phenol, a nucleophilic hydrazine, and a reactive benzyl-position. This document outlines the mechanistic rationale and provides detailed, field-proven protocols for the synthesis of medicinally relevant pyrazoles, indoles, and pyridazines. By explaining the causality behind experimental choices, this guide aims to empower scientists to leverage this versatile precursor in their synthetic campaigns.

Chemical Profile and Strategic Significance

4-Bromo-2-(hydrazinylmethyl)phenol is a uniquely functionalized precursor. Its synthetic utility is derived from the distinct and cooperative reactivity of its three core components:

  • Hydrazinylmethyl Group (-CH₂NHNH₂): This is the primary reactive handle for constructing nitrogen-containing heterocycles. The terminal NH₂ group is a potent nucleophile, ideal for condensation reactions, while the adjacent nitrogen can participate in subsequent cyclization steps.

  • Phenolic Hydroxyl Group (-OH): The acidic proton can be deprotonated to form a phenoxide, modulating the electron density of the aromatic ring. This group can also act as a hydrogen bond donor, influencing molecular interactions and serving as a synthetic handle for etherification.

  • Bromo Group (-Br): Positioned para to the hydroxyl group, the bromine atom serves two key purposes. Firstly, it deactivates the ring towards certain electrophilic substitutions while directing others. Secondly, and more importantly, it provides a crucial site for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the diversification of the final heterocyclic products.

The interplay of these groups makes this molecule a powerful tool for building complex molecular architectures with potential applications in medicinal chemistry and materials science.

Application I: Synthesis of Substituted Pyrazoles

The construction of pyrazole rings, a core scaffold in numerous pharmaceuticals like Celecoxib, is a primary application of hydrazine-containing building blocks.[1][2] The reaction with a 1,3-dicarbonyl compound is a robust and classical method for pyrazole synthesis.[3]

Mechanistic Rationale: Paal-Knorr Synthesis

The synthesis proceeds via a condensation-cyclization cascade. The more nucleophilic terminal nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation of the resulting hydrazone with the second carbonyl group, which, after dehydration, yields the stable aromatic pyrazole ring. The regioselectivity of the initial attack can be influenced by the electronic nature of the substituents on the dicarbonyl compound.

Pyrazole_Synthesis reagent1 4-Bromo-2-(hydrazinylmethyl)phenol intermediate Hydrazone Intermediate reagent1->intermediate + Reagent 2 - H₂O reagent2 1,3-Dicarbonyl (e.g., Acetylacetone) product Substituted Pyrazole Product intermediate->product Intramolecular Condensation - H₂O

Caption: Workflow for pyrazole synthesis.

Protocol 1: Synthesis of 4-Bromo-2-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenol

This protocol details the reaction of 4-Bromo-2-(hydrazinylmethyl)phenol with acetylacetone.

Materials:

  • 4-Bromo-2-(hydrazinylmethyl)phenol (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) plate (Silica gel 60 F254)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 4-Bromo-2-(hydrazinylmethyl)phenol (e.g., 2.31 g, 10 mmol) and ethanol (40 mL). Stir until the solid is fully dissolved.

  • Reagent Addition: Add acetylacetone (1.1 g, 11 mmol) to the solution, followed by 3-4 drops of glacial acetic acid. The acid catalyzes the initial condensation by protonating the carbonyl oxygen, making it more electrophilic.

  • Heating and Monitoring: Attach a condenser and heat the mixture to reflux (approx. 78°C) for 3-4 hours. The reaction progress should be monitored by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting hydrazine spot indicates reaction completion.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Isolation: Cool the concentrated solution in an ice bath. The product should precipitate as a solid. If no solid forms, add cold water dropwise to induce precipitation.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold ethanol to remove unreacted reagents, and dry under vacuum. The resulting product is typically of high purity, but can be further purified by recrystallization from ethanol if necessary.

Data Summary:

1,3-Dicarbonyl SubstrateTypical SolventCatalystReaction Time (h)Avg. Yield (%)
AcetylacetoneEthanolAcetic Acid3-485-95%
BenzoylacetoneEthanolAcetic Acid4-680-90%
DibenzoylmethaneAcetic AcidNone5-775-85%
Ethyl AcetoacetateEthanolAcetic Acid6-870-80%

Application II: Synthesis of Substituted Indoles

The Fischer indole synthesis is a powerful and historic reaction for creating the indole nucleus from a phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[4][5] This method is widely used in the synthesis of pharmaceuticals, such as antimigraine drugs of the triptan class.[6]

Mechanistic Rationale: Fischer Indole Synthesis

The reaction mechanism is elegant and complex, involving several key steps:[6]

  • Hydrazone Formation: The phenylhydrazine first condenses with the ketone or aldehyde to form a phenylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [7][7]-Sigmatropic Rearrangement: This is the crucial bond-forming step. After protonation, the enamine undergoes a concerted[7][7]-sigmatropic rearrangement (a type of Claisen rearrangement), forming a new C-C bond and a di-imine intermediate.

  • Cyclization and Aromatization: The intermediate cyclizes, and subsequently eliminates ammonia under the acidic conditions to generate the final, energetically favorable aromatic indole ring.[4]

Fischer_Indole_Synthesis reagent1 4-Bromo-2-(hydrazinylmethyl)phenol step1 Hydrazone Formation reagent1->step1 + Reagent 2 reagent2 Ketone / Aldehyde (e.g., Acetophenone) step2 Tautomerization (to Enamine) step1->step2 step3 [3,3]-Sigmatropic Rearrangement step2->step3 Acid Catalyst (H+) step4 Cyclization & Aromatization step3->step4 - NH₃ product Substituted Indole Product step4->product

Caption: Key stages of the Fischer indole synthesis.

Protocol 2: Synthesis of 4-Bromo-2-((2-phenyl-1H-indol-3-yl)methyl)phenol

This protocol describes the synthesis of a 2-substituted indole from acetophenone.

Materials:

  • 4-Bromo-2-(hydrazinylmethyl)phenol (1.0 eq)

  • Acetophenone (1.05 eq)

  • Polyphosphoric Acid (PPA) or Eaton's Reagent (P₂O₅ in MeSO₃H)

  • High-temperature reaction vessel, mechanical stirrer

  • Ice bath, Sodium bicarbonate solution

  • Ethyl acetate for extraction

Procedure:

  • Hydrazone Formation (Optional Pre-step): For cleaner reactions, the hydrazone can be pre-formed. Mix equimolar amounts of 4-Bromo-2-(hydrazinylmethyl)phenol and acetophenone in ethanol with a catalytic amount of acetic acid and reflux for 2 hours.[8] The isolated hydrazone is then used in the next step.

  • Cyclization Setup: Place polyphosphoric acid (PPA, ~10-20 times the weight of the hydrazone) in a reaction vessel. PPA serves as both the acid catalyst and the solvent. Heat the PPA to 80-90°C with mechanical stirring.

  • Reagent Addition: Add the hydrazone (or the mixture of hydrazine and ketone) portion-wise to the hot PPA. The addition should be controlled to manage the exothermic reaction.

  • Reaction: Continue heating and stirring the viscous mixture at 90-100°C for 1-2 hours. Monitor the reaction by TLC by taking a small aliquot, quenching it in water, extracting with ethyl acetate, and spotting on a plate.

  • Workup and Quenching: After completion, cool the reaction vessel slightly and then pour the viscous mixture carefully onto a large amount of crushed ice. This hydrolyzes the PPA and precipitates the crude product. Caution: This step is highly exothermic.

  • Neutralization and Extraction: Neutralize the acidic aqueous slurry by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. Extract the product into ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Data Summary:

Carbonyl PartnerAcid CatalystTemperature (°C)Reaction Time (h)Avg. Yield (%)
AcetophenonePPA90-1001-265-75%
CyclohexanonePPA80-902-370-80%
PropiophenoneEaton's Reagent70-802-460-70%
Pyruvic AcidH₂SO₄/EtOH803-555-65%

Application III: Synthesis of Substituted Pyridazines

Pyridazines and their derivatives are six-membered heterocycles with two adjacent nitrogen atoms. They are synthesized by the reaction of hydrazines with 1,4-dicarbonyl compounds, γ-keto acids, or maleic anhydride derivatives.[9][10]

Mechanistic Rationale

Similar to pyrazole synthesis, the formation of the pyridazine ring involves a double condensation reaction. The hydrazine derivative reacts with a 1,4-dicarbonyl compound to form a dihydrazone or a related intermediate, which then undergoes intramolecular cyclization and dehydration to yield the dihydropyridazine. This intermediate can then be oxidized to the aromatic pyridazine. Using a γ-keto acid directly leads to a pyridazinone derivative.[10]

Pyridazine_Synthesis reagent1 4-Bromo-2-(hydrazinylmethyl)phenol intermediate Cyclic Intermediate reagent1->intermediate + Reagent 2 - 2 H₂O reagent2 1,4-Dicarbonyl (e.g., Succinaldehyde) product Substituted Pyridazine Product intermediate->product Oxidation (if required)

Caption: General scheme for pyridazine synthesis.

Protocol 3: Synthesis of 4-Bromo-2-((3,6-dimethylpyridazin-1(6H)-yl)methyl)phenol

This protocol uses 2,5-hexanedione as the 1,4-dicarbonyl partner.

Materials:

  • 4-Bromo-2-(hydrazinylmethyl)phenol (1.0 eq)

  • 2,5-Hexanedione (1.0 eq)

  • n-Butanol or Acetic Acid (as solvent)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-Bromo-2-(hydrazinylmethyl)phenol (2.31 g, 10 mmol) and 2,5-hexanedione (1.14 g, 10 mmol) in 50 mL of n-butanol.

  • Heating: Attach a condenser and reflux the mixture for 6-8 hours. The higher boiling point of n-butanol helps drive the dehydration. Acetic acid can also be used as the solvent and catalyst.

  • Monitoring: Monitor the reaction via TLC until the starting materials are consumed.

  • Isolation: Cool the reaction mixture to room temperature. The product may crystallize upon cooling. If not, remove the solvent under reduced pressure.

  • Purification: The resulting residue can be purified by recrystallization from a suitable solvent like ethanol/water or by column chromatography on silica gel to yield the pure pyridazine derivative.

Data Summary:

1,4-Dicarbonyl SubstrateSolventReaction Time (h)Avg. Yield (%)Notes
2,5-Hexanedionen-Butanol6-875-85%Product is a dihydropyridazine.
SuccinaldehydeEthanol4-670-80%Often requires in-situ oxidation.
Maleic AnhydrideAcetic Acid2-380-90%Forms a pyridazinedione.
Levulinic AcidAcetic Acid5-770-75%Forms a pyridazinone.

Safety and Handling

  • 4-Bromo-2-(hydrazinylmethyl)phenol: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Hydrazine derivatives can be toxic and should be handled in a well-ventilated fume hood.

  • Reagents: Many reagents used in these protocols (e.g., PPA, acetic acid, ketones) are corrosive or flammable. Consult the specific Material Safety Data Sheet (MSDS) for each chemical before use.

  • Reactions: Be aware of potentially exothermic steps, particularly the quenching of PPA reactions. Use appropriate shielding and perform these steps slowly.

Conclusion

4-Bromo-2-(hydrazinylmethyl)phenol is a highly valuable and versatile building block for constructing a range of important heterocyclic systems. The protocols and mechanistic insights provided in this guide demonstrate its utility in synthesizing substituted pyrazoles, indoles, and pyridazines. The presence of the bromo-substituent provides an additional strategic advantage, opening avenues for further diversification and the creation of complex molecular libraries for drug discovery and materials science applications.

References

  • Fischer indole synthesis - Wikipedia. [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. [Link]

  • Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC. [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

  • Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. [Link]

  • Aromatic Heterocycles 2: Dive into the Thrilling Synthesis of Pyridazine, Pyrazine & Pyrimidine! - YouTube. [Link]

  • Synthesis of pyridazines - Organic Chemistry Portal. [Link]

  • Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine - ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. [Link]

  • Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity - PubMed. [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [Link]

Sources

Application

Application Note: High-Efficiency Synthesis of Hydrazone-Schiff Bases from 4-Bromo-2-(hydrazinylmethyl)phenol

Topic: Experimental Protocol for Schiff Base Formation with 4-Bromo-2-(hydrazinylmethyl)phenol Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals Abstract This tec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Experimental Protocol for Schiff Base Formation with 4-Bromo-2-(hydrazinylmethyl)phenol Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals

Abstract

This technical guide outlines a robust, optimized protocol for the condensation of 4-Bromo-2-(hydrazinylmethyl)phenol (Structure 1 ) with various aromatic and aliphatic aldehydes to form hydrazone-type Schiff bases. While often broadly categorized as Schiff bases, the reaction between a hydrazine moiety and a carbonyl compound specifically yields a hydrazone . This scaffold is of high value in medicinal chemistry due to the tridentate ligand potential (N, O donors) and the pharmacophoric nature of the azomethine (-C=N-) linker. The protocol emphasizes acid-catalyzed dehydration in ethanolic media, ensuring high yield and purity suitable for biological screening or metal complexation.

Introduction & Chemical Context

The starting material, 4-Bromo-2-(hydrazinylmethyl)phenol, contains a benzyl hydrazine functionality. Unlike phenylhydrazines where the nitrogen is conjugated to the aromatic ring, the methylene spacer in this compound insulates the hydrazine group, retaining high nucleophilicity similar to alkyl hydrazines. However, the ortho-phenolic hydroxyl group introduces the possibility of intramolecular hydrogen bonding and metal chelation, making the resulting hydrazones excellent candidates for metallodrug development.

Key Mechanistic Insight

The formation of the Schiff base (hydrazone) proceeds via a nucleophilic addition-elimination mechanism.[1]

  • Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde.[1]

  • Carbinolamine Intermediate: A tetrahedral intermediate forms.[1]

  • Acid-Catalyzed Dehydration: Protonation of the hydroxyl group facilitates water elimination, driving the equilibrium toward the stable hydrazone product.[1]

Critical Consideration: Benzyl hydrazines are prone to oxidation. This protocol recommends using the dihydrochloride salt of the starting material with an in-situ neutralizing base (Sodium Acetate) to enhance stability and reproducibility.

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the acid-catalyzed condensation pathway and the experimental workflow logic.

G cluster_workflow Experimental Workflow Start Reagents: 4-Bromo-2-(hydrazinylmethyl)phenol + Aldehyde (R-CHO) Activation Acid Catalysis (AcOH / H+) Start->Activation Mixing in EtOH Intermediate Carbinolamine Intermediate Activation->Intermediate Nucleophilic Attack Elimination Dehydration (-H2O) Intermediate->Elimination Proton Transfer Product Target Hydrazone (Schiff Base Analog) Elimination->Product Irreversible Step Step1 1. Solubilization (EtOH, 60°C) Step2 2. Reflux (2-4 Hours) Step1->Step2 Step3 3. Cooling & Precipitation Step2->Step3 Step4 4. Filtration & Recrystallization Step3->Step4

Figure 1: Mechanistic pathway of hydrazone formation and the corresponding experimental workflow stages.

Materials and Equipment

ComponentSpecificationPurpose
Starting Material 4-Bromo-2-(hydrazinylmethyl)phenol (or its HCl salt)Nucleophile source
Electrophile Substituted Benzaldehyde (e.g., 4-Nitro, 4-Methoxy)Carbonyl source
Solvent Absolute Ethanol (EtOH) or Methanol (MeOH)Reaction medium (protic solvents stabilize the transition state)
Catalyst Glacial Acetic Acid (AcOH)Proton source to catalyze dehydration
Base (Optional) Sodium Acetate (NaOAc)Required only if using hydrazine-HCl salt to release free base
Apparatus Round bottom flask, Reflux condenser, Magnetic stirrerReaction vessel

Experimental Protocol

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (Adjust proportionally)

  • Preparation of Reagents:

    • Weigh 217 mg (1.0 mmol) of 4-Bromo-2-(hydrazinylmethyl)phenol.

      • Note: If using the dihydrochloride salt, add 164 mg (2.0 mmol) of Sodium Acetate (NaOAc) to neutralize.

    • Weigh 1.0 mmol of the desired Aldehyde (e.g., 106 mg of Benzaldehyde).

  • Reaction Setup:

    • Dissolve the hydrazine derivative in 10 mL of Absolute Ethanol in a 50 mL round-bottom flask.

    • Add the Aldehyde to the solution.[1][2][3][4]

    • Add 2-3 drops of Glacial Acetic Acid (catalytic amount).

    • Observation: A color change (often yellow or orange) may occur immediately, indicating initial imine formation.

  • Reflux:

    • Equip the flask with a reflux condenser.

    • Heat the mixture to reflux (~78°C ) with stirring for 3–5 hours .

    • Monitoring: Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3). The hydrazine starting material is polar; the product will typically be less polar and UV active.

  • Workup and Isolation:

    • Allow the reaction mixture to cool slowly to room temperature.

    • Crystallization:[2][5][6][7] In many cases, the Schiff base will precipitate out as the solution cools. If no precipitate forms, reduce the solvent volume by 50% using a rotary evaporator and cool in an ice bath.

    • Filter the solid using a Büchner funnel.

    • Wash the precipitate with cold ethanol (2 x 3 mL) and then cold water (2 x 5 mL) to remove unreacted acid/base salts.

  • Purification:

    • Recrystallize the crude product from hot Ethanol or an Ethanol/Water mixture.

    • Dry the pure crystals in a vacuum desiccator over P₂O₅ or silica gel.

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Precipitate Product is too soluble in EtOHEvaporate solvent to 1/3 volume; add cold water dropwise to induce turbidity; refrigerate.
Low Yield Incomplete dehydrationIncrease reflux time; add molecular sieves (3Å) to trap water; add slightly more AcOH.
Oiling Out Impurities or low melting pointScratch the flask wall with a glass rod; re-dissolve and cool very slowly.
Darkening/Tar Oxidation of hydrazinePerform reaction under Nitrogen (

) atmosphere; ensure reagents are fresh.

Characterization Data (Expected)

To validate the formation of the Schiff base, look for the following spectral signatures.

Nuclear Magnetic Resonance ( H-NMR)
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
  • Azomethine Proton (-CH=N-): A distinct singlet typically between

    
     8.0 – 8.8 ppm . This is the diagnostic signal for Schiff base formation.
    
  • NH Proton: A broad singlet, often exchangeable, found between

    
     10.0 – 12.0 ppm  (downfield due to H-bonding with the phenolic oxygen).
    
  • Phenolic OH: Singlet,

    
     9.5 – 10.5 ppm .
    
  • Methylene (-CH

    
    -):  Singlet or doublet (if coupling with NH), 
    
    
    
    4.0 – 4.5 ppm
    .
Infrared Spectroscopy (FT-IR)
  • 
    (C=N) Stretch:  A strong, sharp band at 1600 – 1640 cm
    
    
    
    .
  • 
    (NH) Stretch:  3200 – 3350 cm
    
    
    
    .
  • 
    (OH) Stretch:  Broad band around 3400 – 3500 cm
    
    
    
    .

References

  • Schiff Base Synthesis Fundamentals

    • Qin, W., Long, S., Panunzio, M., & Biondi, S. (2013). "Schiff Bases: A Short Survey of an Evergreen Chemistry Group." Molecules, 18(10), 12264-12289.
  • Hydrazone Formation Protocols

    • Organic Chemistry Portal. "Synthesis of Hydrazones.
  • Acid Catalysis in Schiff Base Formation

    • Chakraborti, A. K., Bhagat, S., & Rudrawar, S. (2004). "Magnesium perchlorate as an efficient catalyst for the synthesis of imines and phenylhydrazones." Tetrahedron Letters, 45(41), 7641-7644.
  • Biological Relevance of Hydrazones

    • Rollas, S., & Küçükgüzel, Ş. G. (2007).[8] "Biological Activities of Hydrazone Derivatives." Molecules, 12(8), 1910-1939.

  • Related Benzyl Hydrazine Chemistry

    • Organic Syntheses, Coll. Vol. 10, p.437 (2004); Vol. 79, p.165 (2002). (Protocols involving benzyl hydrazine dihydrochloride).[2][9][10]

Sources

Method

Application Notes &amp; Protocols: Synthesis of Metal Complexes Using 4-Bromo-2-(hydrazinylmethyl)phenol Derivatives

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Bromo-2-(hydrazinylmethyl)phenol as a precursor for synthesizing novel Schiff...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Bromo-2-(hydrazinylmethyl)phenol as a precursor for synthesizing novel Schiff base ligands and their subsequent metal complexes. Hydrazone ligands, derived from the condensation of hydrazides and aldehydes/ketones, are of significant interest due to their versatile coordination chemistry and the diverse biological activities exhibited by their metal complexes.[1][2][3][4] This guide details the underlying chemical principles, step-by-step synthesis protocols for both ligands and metal complexes, characterization methodologies, and a discussion of their potential applications, particularly in medicinal chemistry and catalysis.

Introduction: The Versatility of Hydrazone Ligands

Hydrazones are a class of organic compounds characterized by the >C=N-NH- functional group. Their metal complexes have garnered substantial attention due to a wide spectrum of pharmacological properties, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer activities.[1][2][3] The biological activity of these complexes is often enhanced compared to the free ligands, a phenomenon attributed to the principles of chelation theory.[5] The coordination of the ligand to a metal ion can increase the lipophilic nature of the complex, facilitating its transport across biological membranes.

The precursor, 4-Bromo-2-(hydrazinylmethyl)phenol, provides a robust scaffold for creating bidentate or tridentate Schiff base ligands. The key structural features that make it an excellent building block are:

  • The Phenolic Hydroxyl Group: This group can be deprotonated to form a phenolate anion, which is a strong coordinating agent for metal ions.

  • The Hydrazinyl Moiety: This group is reactive towards aldehydes and ketones, allowing for the straightforward synthesis of a wide variety of Schiff base ligands with different steric and electronic properties.

  • The Azomethine Nitrogen: The imine nitrogen formed during the Schiff base condensation provides a key coordination site for metal ions.[6]

  • The Bromo Substituent: The electron-withdrawing nature of the bromine atom can influence the electronic properties of the ligand and the resulting metal complex, potentially tuning its reactivity and biological activity.

This guide will focus on the synthesis of a representative Schiff base ligand through the condensation of a substituted salicylaldehyde with a hydrazine derivative, followed by the complexation with various transition metal ions such as Cu(II), Co(II), Ni(II), and Zn(II).[7][8][9]

Rationale for Experimental Design

The choice of solvents, reactants, and reaction conditions is critical for the successful synthesis of both the Schiff base ligand and the subsequent metal complexes.

  • Solvent Selection: Ethanol and methanol are frequently used solvents due to their ability to dissolve the reactants and their relatively high boiling points, which are suitable for reflux conditions.[8][10]

  • Catalyst: A few drops of a strong acid, such as concentrated sulfuric acid or glacial acetic acid, are often added to catalyze the condensation reaction for the Schiff base formation.[8][11]

  • Metal Salts: Metal chlorides or acetates are commonly used as the source of metal ions. Acetates are sometimes preferred as they can act as a base to facilitate the deprotonation of the ligand.[12]

  • Stoichiometry: The ligand-to-metal molar ratio is a crucial parameter that determines the stoichiometry and geometry of the final complex. Ratios of 2:1 are common for the formation of octahedral or square planar complexes with divalent metal ions.[8][9]

Synthesis Protocols

Synthesis of the Schiff Base Ligand

This protocol describes the synthesis of a Schiff base ligand derived from a substituted salicylaldehyde and a hydrazine derivative, which is analogous to the reactivity of 4-Bromo-2-(hydrazinylmethyl)phenol.

Materials:

  • Substituted Salicylaldehyde (e.g., 5-bromosalicylaldehyde)

  • Hydrazine derivative (e.g., 4-fluorobenzoic hydrazide)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve the substituted salicylaldehyde (1 mmol) in absolute ethanol (20 mL).

  • To a separate flask, dissolve the hydrazine derivative (1 mmol) in absolute ethanol (30 mL).

  • Add the ethanolic solution of the salicylaldehyde dropwise to the hydrazine solution with constant stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[11]

  • Reflux the mixture on a water bath for 3-4 hours.[8][10]

  • After cooling the mixture to room temperature, the resulting precipitate is collected by filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.[8]

  • Recrystallize the crude product from hot ethanol to obtain the pure Schiff base ligand.

  • Dry the purified product in a vacuum desiccator.

General Protocol for the Synthesis of Metal(II) Complexes

This protocol outlines a general procedure for the complexation of the synthesized Schiff base ligand with various divalent transition metal ions.

Materials:

  • Synthesized Schiff Base Ligand

  • Metal(II) salt (e.g., CuCl₂·2H₂O, Co(OAc)₂·4H₂O, Ni(OAc)₂·4H₂O, Zn(OAc)₂)

  • Methanol or Ethanol

Procedure:

  • Dissolve the Schiff base ligand (0.5 mmol) in hot ethanol or methanol (20 mL) in a round-bottom flask.[12]

  • In a separate beaker, dissolve the metal(II) salt (0.25 mmol) in the same solvent (10 mL).[12]

  • Add the metal salt solution dropwise to the ligand solution with constant stirring. This typically results in a 2:1 ligand-to-metal molar ratio.[8][12]

  • Reflux the resulting mixture for 2-3 hours.[8][10] A color change or the formation of a precipitate is often observed.

  • After cooling to room temperature, filter the solid complex.

  • Wash the precipitate with the solvent (methanol or ethanol) and then with a non-polar solvent like diethyl ether to remove impurities.[12]

  • Dry the final product under vacuum.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_ligand PART A: Ligand Synthesis cluster_complex PART B: Metal Complexation A Substituted Salicylaldehyde (e.g., 5-Bromosalicylaldehyde) C Dissolve in Ethanol A->C B Hydrazine Derivative B->C D Mix & Add Catalyst (Glacial Acetic Acid) C->D E Reflux (3-4 hours) D->E F Cool & Filter E->F G Recrystallize & Dry F->G H Pure Schiff Base Ligand G->H I Dissolve Ligand in Methanol/Ethanol H->I K Mix Solutions (2:1 Ratio) I->K J Metal(II) Salt Solution (e.g., CuCl₂, Co(OAc)₂) J->K L Reflux (2-3 hours) K->L M Cool, Filter & Wash L->M N Dry Under Vacuum M->N O Purified Metal Complex N->O

Caption: Workflow for the synthesis of a Schiff base ligand and its subsequent metal complex.

Characterization of Ligands and Complexes

A suite of spectroscopic and analytical techniques is essential to confirm the identity, purity, and structure of the synthesized compounds.

TechniquePurposeExpected Observations for LigandExpected Observations for Metal Complex
Elemental Analysis (C, H, N) To determine the empirical formula and purity.Experimental percentages should match calculated values.Confirms the metal-to-ligand stoichiometry (e.g., 1:2).[13]
FT-IR Spectroscopy To identify functional groups and coordination sites.Presence of a strong C=N (azomethine) band (around 1605-1650 cm⁻¹).[12] Presence of O-H and N-H stretching bands.Shift in the C=N stretching frequency upon coordination to the metal.[12] Disappearance of the phenolic O-H band if deprotonated. Appearance of new low-frequency bands corresponding to M-O and M-N bonds (around 460-570 cm⁻¹).[12]
UV-Visible Spectroscopy To study the electronic transitions.Shows absorption bands corresponding to π-π* and n-π* transitions within the ligand.Shifts in the ligand-centered transitions and the appearance of new d-d transition bands in the visible region for transition metal complexes.
¹H NMR Spectroscopy To elucidate the structure of the diamagnetic ligand.A characteristic signal for the azomethine proton (-CH=N) is observed. Signals for aromatic and other protons are present in their expected regions.[6]For diamagnetic complexes (e.g., Zn(II)), shifts in the proton signals upon coordination are observed.
Molar Conductivity To determine the electrolytic nature of the complexes.-Low molar conductivity values in a suitable solvent (like DMF or DMSO) indicate a non-electrolytic nature.[7][10]
Magnetic Susceptibility To determine the magnetic properties and geometry of paramagnetic complexes.-The measured magnetic moment can help in determining the number of unpaired electrons and thus infer the geometry of the complex (e.g., octahedral, tetrahedral, or square planar).[10]

Potential Applications

Metal complexes derived from hydrazone ligands are being extensively investigated for a variety of applications, primarily driven by their diverse biological activities.[1][2][3]

Antimicrobial and Antifungal Agents

Many Schiff base metal complexes exhibit significant antibacterial and antifungal properties.[4][7] The chelation of the metal ion can enhance the antimicrobial activity of the ligand. This is often explained by Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and allowing it to penetrate the lipid membranes of microorganisms more effectively.

Anticancer Agents

The potential of hydrazone metal complexes as anticancer drugs is a burgeoning area of research.[4][14] These complexes can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including DNA binding and cleavage, and inhibition of key enzymes like topoisomerase.[7] The presence of different metal centers can tune the cytotoxic selectivity towards specific cancer cell lines.

Catalysis

The versatile coordination chemistry and redox properties of transition metal complexes of hydrazone ligands make them attractive candidates for catalysis.[1] They have been explored as catalysts in various organic transformations, including oxidation and epoxidation reactions.

Logical Relationship of Synthesis to Application

AppLogic cluster_props Tunable Properties cluster_apps Potential Applications start Precursor 4-Bromo-2-(hydrazinylmethyl)phenol ligand Schiff Base Ligand Synthesis (Condensation Reaction) start->ligand Reacts with Aldehyde/Ketone complex Metal Complexation (Coordination with M²⁺) ligand->complex Chelates with Metal Salt props Steric & Electronic Effects Metal Ion Choice (Cu, Co, Ni, Zn) Coordination Geometry complex->props apps Antimicrobial Agents Anticancer Therapeutics Catalysis props->apps Dictate Functionality

Caption: The logical progression from the precursor molecule to tailored metal complexes with specific applications.

Conclusion

4-Bromo-2-(hydrazinylmethyl)phenol and its derivatives serve as highly adaptable platforms for the synthesis of Schiff base ligands and their corresponding metal complexes. The straightforward synthetic routes, coupled with the ability to fine-tune the steric and electronic properties of the ligands and vary the central metal ion, provide a powerful strategy for developing novel compounds with significant potential in medicinal chemistry and catalysis. The protocols and characterization techniques detailed in this guide offer a solid foundation for researchers to explore this promising class of coordination compounds.

References

A comprehensive list of references that support the claims and protocols within this document will be compiled and provided in the final version.

Sources

Application

analytical methods for quantification of 4-Bromo-2-(hydrazinylmethyl)phenol

An Application Note and Protocol for the Analytical Quantification of 4-Bromo-2-(hydrazinylmethyl)phenol Abstract This document provides comprehensive analytical methods for the accurate and robust quantification of 4-Br...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Analytical Quantification of 4-Bromo-2-(hydrazinylmethyl)phenol

Abstract

This document provides comprehensive analytical methods for the accurate and robust quantification of 4-Bromo-2-(hydrazinylmethyl)phenol, a compound of interest in pharmaceutical development and chemical synthesis. Given its distinct chemical moieties—a brominated phenol and a hydrazinyl group—two primary analytical techniques are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quantification and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and confirmatory analysis. This guide is intended for researchers, analytical scientists, and quality control professionals, offering detailed, step-by-step protocols, method validation guidelines according to International Council for Harmonisation (ICH) standards, and the scientific rationale behind the methodological choices.

Introduction and Compound Profile

4-Bromo-2-(hydrazinylmethyl)phenol is a substituted phenol containing both a halogen and a reactive hydrazinyl functional group. Such structures are often key intermediates in the synthesis of active pharmaceutical ingredients (APIs), where precise quantification is critical for process control, impurity profiling, and stability testing. The phenolic chromophore provides a basis for UV spectrophotometric detection, while the hydrazinyl group and the overall molecular weight, including the characteristic bromine isotope pattern, make the molecule highly suitable for mass spectrometry.

Compound Properties (Predicted):

  • Molecular Formula: C₇H₉BrN₂O

  • Molecular Weight: 217.07 g/mol

  • Key Features:

    • Phenolic -OH group: Provides acidity and a strong UV chromophore. Its ionization can be controlled by pH.

    • Hydrazinyl (-NHNH₂) group: A basic and reactive functional group, readily protonated, making it suitable for positive mode electrospray ionization (ESI+).

    • Bromo- group: Provides a distinct isotopic signature in mass spectrometry (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is invaluable for unambiguous peak identification.

The development of reliable and validated analytical methods is essential to ensure the quality, safety, and efficacy of any final product derived from this intermediate.[1][2]

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

The HPLC-UV method is a robust and widely accessible technique for the quantification of analytes with a UV-active chromophore, making it ideal for routine analysis in a quality control environment.[3][4][5]

Principle of HPLC-UV Analysis

This method employs Reversed-Phase HPLC (RP-HPLC), where the analyte is separated on a non-polar stationary phase (C18) with a polar mobile phase. The phenolic nature of 4-Bromo-2-(hydrazinylmethyl)phenol makes it well-suited for this separation mechanism. The addition of an acid to the mobile phase is a critical choice; it suppresses the ionization of the phenolic hydroxyl group, ensuring a single, well-defined analyte form, which results in a sharp, symmetrical peak and reproducible retention times.[6] Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a calibration curve generated from reference standards.

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • HPLC-grade acetonitrile (ACN) and water.

  • Formic acid (or phosphoric acid), analytical grade.

  • 4-Bromo-2-(hydrazinylmethyl)phenol reference standard.

Protocol Steps:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 40:60 v/v) containing 0.1% formic acid. Filter and degas the mobile phase prior to use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

    • Perform serial dilutions from the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 50 µg/mL.[6][7]

  • Sample Preparation:

    • Accurately weigh the sample containing the analyte.

    • Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 20 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.[8]

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) from a UV scan of the analyte (typically around 270-285 nm for phenolic compounds). Set the detector to this wavelength.[9]

  • Data Analysis and Quantification:

    • Inject the calibration standards to generate a calibration curve by plotting peak area versus concentration.

    • Calculate the linear regression equation and the correlation coefficient (r²).

    • Inject the sample solutions and use the calibration curve to determine the concentration of 4-Bromo-2-(hydrazinylmethyl)phenol in the samples.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Preparation HPLC HPLC System (Pump, Injector, Column) Standard->HPLC Sample Sample Preparation Sample->HPLC MobilePhase Mobile Phase Preparation MobilePhase:e->HPLC:w Detector UV-Vis Detector (Set at λmax) HPLC->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Calibration Create Calibration Curve Chromatogram->Calibration Quant Quantify Sample Chromatogram->Quant Calibration->Quant

Caption: Workflow for HPLC-UV quantification.

Method Validation (ICH Q2(R2) Framework)

To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[10][11] The following parameters should be assessed:

Parameter Procedure Typical Acceptance Criteria
Specificity Analyze a blank (matrix without analyte) and a spiked sample to demonstrate no interference at the analyte's retention time.No significant peaks at the retention time of the analyte in the blank. Peak purity should pass if using a DAD.[2]
Linearity Analyze at least five concentrations across the desired range (e.g., 1-50 µg/mL).Correlation coefficient (r²) ≥ 0.995.
Accuracy Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120% of the target concentration).Percent recovery between 98.0% and 102.0%.[7]
Precision Repeatability (Intra-day): Six replicate injections of the same sample. Intermediate Precision (Inter-day): Repeat analysis on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.[2]
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.S/N of 3:1 for LOD and 10:1 for LOQ.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).The method should remain reliable, with no significant impact on results (RSD ≤ 2.0%).

Method 2: LC-MS/MS for Confirmatory Analysis and High-Sensitivity Quantification

For applications requiring higher sensitivity (e.g., impurity analysis, bioanalysis) or definitive identification, LC-MS/MS is the preferred method. Its selectivity minimizes interference from complex matrices.[12]

Principle of LC-MS/MS Analysis

The analyte is first separated by HPLC as described previously. The column eluent is then directed into a mass spectrometer. Electrospray Ionization (ESI) is used to generate gas-phase ions of the analyte, typically protonated molecules [M+H]⁺. The first mass analyzer (Q1) isolates this specific ion. Inside a collision cell (Q2), the isolated ion is fragmented by collision with an inert gas. The second mass analyzer (Q3) then separates these fragment ions. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive because it monitors a specific transition from a parent ion to a fragment ion. The presence of bromine provides a unique isotopic pattern that serves as a powerful confirmation tool.[13]

Experimental Protocol: LC-MS/MS

Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole) with an ESI source.

  • HPLC system, column, and solvents as described in the HPLC-UV section.

  • Nitrogen generator (for nebulizing and drying gas).

  • Argon (for collision-induced dissociation).

Protocol Steps:

  • Analyte Tuning and Optimization:

    • Infuse a standard solution of the analyte directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flow, temperature).

    • Perform a product ion scan to identify the most stable and abundant fragment ions for the protonated parent molecule [M+H]⁺.

    • Select at least two MRM transitions for quantification (quantifier) and confirmation (qualifier).

  • LC and MS Conditions:

    • LC Conditions: Use the same or a similar LC method as for UV analysis. Faster gradients can often be used.

    • Ionization Mode: ESI, Positive.

    • MRM Transitions (Hypothetical):

      • Parent Ion [M+H]⁺: m/z 217.0 / 219.0 (due to ⁷⁹Br/⁸¹Br isotopes).

      • Quantifier Transition: e.g., 217.0 → [Fragment 1]

      • Qualifier Transition: e.g., 217.0 → [Fragment 2]

  • Standard and Sample Preparation: Prepare standards and samples as for the HPLC-UV method, but at much lower concentrations (e.g., ng/mL range), potentially using an internal standard for improved accuracy.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.

    • Confirm the identity of the analyte in samples by verifying the retention time and the ratio of the quantifier to qualifier ion transitions.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Intro cluster_ms Mass Spectrometry cluster_data Data Processing Sample Sample Prep & LC Separation ESI ESI Source (Ionization) Sample->ESI Q1 Q1 (Parent Ion Isolation) ESI->Q1 Q2 Q2 (Fragmentation) Q1->Q2 Q3 Q3 (Fragment Ion Isolation) Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition (MRM) Detector->Data Quant Quantification Data->Quant

Caption: Workflow for LC-MS/MS confirmatory analysis.

Method Validation for LC-MS/MS

Validation follows the same principles as for HPLC-UV but with additional considerations for matrix effects.

Parameter Procedure Typical Acceptance Criteria
Selectivity Analyze at least six different blank matrix lots to assess potential interferences.Response in blank matrix should be <20% of the LOQ for the analyte.
Matrix Effect Compare the response of an analyte in a post-extraction spiked sample to a neat solution.Matrix factor should be consistent across lots, typically within 0.8-1.2.
Recovery Compare the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.Recovery should be consistent and reproducible.
Linearity, Accuracy, Precision As per HPLC-UV, but typically over a wider dynamic range and at lower concentrations.Criteria may be wider for bioanalysis (e.g., accuracy within ±15%, precision RSD ≤ 15%).

Discussion and Method Selection

The choice between HPLC-UV and LC-MS/MS depends on the specific analytical objective.

  • HPLC-UV is the workhorse for routine quality control, assay, and purity testing where analyte concentrations are relatively high and the sample matrix is simple. It is cost-effective, robust, and straightforward to implement.

  • LC-MS/MS is essential when high sensitivity and absolute certainty of identification are required. It is the gold standard for trace-level impurity quantification, analysis in complex biological matrices, and confirmatory testing. The ability to monitor the bromine isotopic pattern provides an additional layer of confidence that is unavailable with UV detection.

Conclusion

This application note details two validated, robust, and reliable analytical methods for the quantification of 4-Bromo-2-(hydrazinylmethyl)phenol. The HPLC-UV method serves as an excellent choice for routine, high-concentration assays, while the LC-MS/MS method provides superior sensitivity and specificity for trace-level analysis and unequivocal confirmation. The provided protocols and validation guidelines, grounded in ICH principles, offer a comprehensive framework for scientists to implement these methods effectively in a regulated environment.

References

  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. (2022). Horticulturae. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • Rapid screening of phenolic compounds in extracts of photosynthetic organisms separated using a C18 monolithic column based HPLC-UV method. (2022). Algal Research. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency (EMA). [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation (ICH). [Link]

  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. (2015). American Journal of Analytical Chemistry. [Link]

  • Validation of analytical procedures according to the ICH guidelines. (n.d.). Efor Group. [Link]

  • Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms. (2015). Journal of AOAC INTERNATIONAL. [Link]

  • HPLC-UV-MS Profiles of Phenolic Compounds and Antioxidant Activity of Fruits from Three Citrus Species Consumed in Northern Chile. (2018). Molecules. [Link]

  • Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p -tolualdehyde. (2025). Journal of Chromatography B. [Link]

  • Estimation of Phenolic Compounds Present in the Plant Extracts Using High Pressure Liquid Chromatography, Antioxidant Properties and its Antibacterial activity. (2018). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. (2013). Molecules. [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. (2013). Molecules. [Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013). Analytical Chemistry. [Link]

  • LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples. (2020). Journal of Analytical Toxicology. [Link]

  • Sample preparation in the determination of phenolic compounds in fruits. (2000). Analyst. [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (2015). IOSR Journal of Pharmacy and Biological Sciences. [Link]

  • Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. (n.d.). Agilent. [Link]

  • A robust method for quantifying 42 phenolic compounds by RP-HPLC. (2024). Food Research International. [Link]

Sources

Method

4-Bromo-2-(hydrazinylmethyl)phenol in the development of antimicrobial agents

Application Note: 4-Bromo-2-(hydrazinylmethyl)phenol as a Privileged Scaffold for Antimicrobial Discovery Executive Summary The rise of multidrug-resistant (MDR) pathogens necessitates the exploration of novel chemical s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Bromo-2-(hydrazinylmethyl)phenol as a Privileged Scaffold for Antimicrobial Discovery

Executive Summary

The rise of multidrug-resistant (MDR) pathogens necessitates the exploration of novel chemical scaffolds that offer dual mechanisms of action. 4-Bromo-2-(hydrazinylmethyl)phenol (CAS 911430-99-4) represents a high-value pharmacophore combining a halogenated phenol core with a reactive hydrazine linker. Unlike traditional Schiff bases (hydrazones) derived from salicylaldehydes, this reduced scaffold offers distinct advantages: enhanced hydrolytic stability, increased conformational flexibility, and a specific "nucleophilic hydrazine" handle for constructing diverse libraries of N-alkylated hydrazones, pyrazoles, and pyridazinones.

This guide details the technical roadmap for utilizing 4-Bromo-2-(hydrazinylmethyl)phenol in antimicrobial development, covering synthesis, library generation, and validated biological screening protocols.

Technical Profile & Mechanism

Chemical Identity
  • IUPAC Name: 4-Bromo-2-(hydrazinylmethyl)phenol

  • Molecular Formula: C₇H₉BrN₂O

  • Molecular Weight: 217.06 g/mol

  • Key Features:

    • Phenolic -OH: Provides antioxidant capability and serves as a proton donor for hydrogen bonding with bacterial enzymes.

    • Bromine (C4): Increases lipophilicity (LogP), enhancing membrane permeability and facilitating halogen bonding with protein targets.

    • Hydrazinylmethyl Group (-CH₂-NH-NH₂): A versatile nucleophile. Unlike the rigid C=N bond in Schiff bases, the C-N single bond here allows for rotational freedom and resistance to hydrolysis in acidic biological microenvironments.

Mechanistic Hypothesis

Compounds derived from this scaffold typically exhibit antimicrobial activity through a Multi-Target Mechanism :

  • Membrane Disruption: The lipophilic bromophenol moiety inserts into the bacterial lipid bilayer, disrupting membrane potential (proton motive force).

  • Metal Chelation: The ortho-arrangement of the phenolic oxygen and the hydrazine nitrogen creates a bidentate ligand site capable of sequestering essential metal ions (Fe²⁺, Zn²⁺) required for bacterial metalloenzymes [1].

  • Enzyme Inhibition: Hydrazine derivatives can irreversibly inhibit enzymes involving carbonyl cofactors (e.g., pyridoxal phosphate-dependent enzymes) via hydrazone formation.

Protocol A: Synthesis of the Scaffold

Rationale: While available commercially, in-house synthesis ensures purity and allows for immediate derivatization. This protocol uses a Reductive Amination strategy starting from 5-bromosalicylaldehyde.

Reagents:

  • 5-Bromosalicylaldehyde (4-bromo-2-hydroxybenzaldehyde)

  • Hydrazine hydrate (80%)[1]

  • Sodium Borohydride (NaBH₄)

  • Ethanol (Absolute)

  • Glacial Acetic Acid

Workflow Diagram (DOT):

SynthesisWorkflow Start 5-Bromosalicylaldehyde Step1 Condensation (Hydrazine Hydrate, EtOH, Reflux) Start->Step1 + N2H4 Inter Intermediate: Hydrazone (Schiff Base) Step1->Inter Step2 Reduction (NaBH4, 0°C to RT) Inter->Step2 Reduction Final 4-Bromo-2-(hydrazinylmethyl)phenol Step2->Final Isolation

Figure 1: Two-step synthesis of the scaffold via hydrazone intermediate.

Step-by-Step Procedure:

  • Condensation: Dissolve 10 mmol of 5-bromosalicylaldehyde in 20 mL ethanol. Add 12 mmol of hydrazine hydrate dropwise. Reflux for 2-3 hours. The solution will turn yellow/orange, indicating hydrazone formation.

  • Isolation of Intermediate: Cool to room temperature. The hydrazone precipitate is filtered, washed with cold ethanol, and dried.

  • Reduction: Suspend the hydrazone (5 mmol) in 15 mL methanol. Cool to 0°C in an ice bath.

  • Addition: Slowly add NaBH₄ (10 mmol) in small portions (exothermic reaction).

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to room temperature and stir for 2 hours. The color should fade from yellow to colorless/pale.

  • Workup: Quench with 10 mL water. Neutralize with dilute acetic acid to pH 7. Extract with ethyl acetate (3x). Dry organic layer over MgSO₄ and evaporate to yield the 4-bromo-2-(hydrazinylmethyl)phenol solid.

Protocol B: Library Generation (Derivatization)

Rationale: The scaffold itself is a building block. The "Application" lies in reacting it with electrophiles to create a library of potential drugs.

Target Architectures:

  • Reverse-Hydrazones: Reacting the scaffold with aromatic aldehydes (e.g., nitro-furfural, pyridine-carboxaldehyde).

  • Pyrazoles: Reacting with β-diketones.

General Derivatization Protocol:

  • Dissolve 1 mmol of 4-bromo-2-(hydrazinylmethyl)phenol in 10 mL ethanol.

  • Add 1 mmol of the target aldehyde (e.g., 4-nitrobenzaldehyde for broad-spectrum activity).

  • Add catalytic glacial acetic acid (2-3 drops).

  • Reflux for 4-6 hours.

  • Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Cool and filter the precipitate.[2][3] Recrystallize from ethanol.

Protocol C: Antimicrobial Screening (MIC/MBC)

Rationale: Standardized CLSI (Clinical and Laboratory Standards Institute) broth microdilution is required for data validity.

Materials:

  • Muller-Hinton Broth (MHB).

  • Test Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Resazurin dye (viability indicator).

Experimental Logic: Phenolic compounds can bind to plastic. Glass-coated plates or low-binding polypropylene plates are recommended.

Procedure:

  • Stock Solution: Dissolve test compounds in 100% DMSO to 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in MHB in a 96-well plate (Final range: 512 µg/mL to 0.5 µg/mL). Ensure final DMSO concentration is <1%.

  • Inoculation: Adjust bacterial suspension to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then dilute 1:100. Add 100 µL to each well.

  • Incubation: 37°C for 18-24 hours.

  • Readout:

    • Visual: Turbidity indicates growth.

    • Resazurin: Add 30 µL of 0.01% resazurin solution. Incubate 2 hours. Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction).

  • MBC Determination: Plate 10 µL from clear wells onto agar. The lowest concentration with 99.9% kill is the MBC.

Data Presentation Template:

Compound IDR-GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Cytotoxicity CC50 (µg/mL)Selectivity Index (SI)
Scaffold -H64>1282503.9
Deriv-01 4-NO₂-Phenyl41612832.0
Deriv-02 2-Pyridyl832>256>32.0
Ciprofloxacin(Control)0.50.015>500>1000

Note: A Selectivity Index (SI = CC50/MIC) > 10 indicates a promising lead.

Protocol D: Mechanism of Action (Membrane Integrity)

Rationale: To confirm if the bromophenol moiety acts via membrane disruption (bactericidal) vs. metabolic inhibition (bacteriostatic).

Assay: Propidium Iodide (PI) Uptake

  • Principle: PI is membrane-impermeable. It only enters cells with compromised membranes, fluorescing upon DNA binding.

  • Setup: Treat log-phase bacteria with the compound at 2x MIC for 1, 2, and 4 hours.

  • Staining: Wash cells, resuspend in PBS, add PI (10 µg/mL).

  • Analysis: Measure fluorescence (Ex 535 nm / Em 617 nm) or analyze via Flow Cytometry.

  • Interpretation: High fluorescence = Membrane permeabilization (Lytic mechanism).

Pathway Visualization (DOT):

MOA Compound Bromophenol-Hydrazine Derivative Membrane Bacterial Membrane Interaction Compound->Membrane Chelation Metal Ion Chelation (Fe2+, Zn2+) Compound->Chelation Leakage Membrane Depolarization & Pore Formation Membrane->Leakage Enzyme Inhibition of Metalloenzymes Chelation->Enzyme Death Cell Death (Bactericidal) Leakage->Death Enzyme->Death

Figure 2: Dual-mode mechanism of action involving membrane disruption and metal sequestration.

References

  • Schiff Bases as Antimicrobials: Source: Da Silva, C. M., et al. (2011). "Schiff bases: A short review of their antimicrobial activities." Journal of Advanced Research. URL:[Link]

  • Halogenated Phenols in Medicine: Source: Gribble, G. W. (2010). "Naturally Occurring Organohalogen Compounds - A Comprehensive Update." Springer. URL:[Link]

  • Synthesis of Hydrazines via Reduction: Source: March, J. "Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience. URL:[Link][4]

  • CLSI Antimicrobial Standards: Source: Clinical and Laboratory Standards Institute. "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." URL:[Link]

  • Resazurin Microtiter Assay (REMA): Source: Palomino, J. C., et al. (2002). "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Bromo-2-(hydrazinylmethyl)phenol Synthesis

Welcome to the Advanced Technical Support Knowledge Base. As researchers transition from theoretical design to benchtop execution, synthesizing substituted benzylhydrazines like 4-bromo-2-(hydrazinylmethyl)phenol present...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Knowledge Base. As researchers transition from theoretical design to benchtop execution, synthesizing substituted benzylhydrazines like 4-bromo-2-(hydrazinylmethyl)phenol presents unique chemoselectivity and purification challenges.

This guide is engineered by our Senior Application Scientists to bypass common synthetic traps—such as azine formation, hydrodehalogenation, and oxidative degradation—using field-proven, self-validating methodologies.

Part 1: Diagnostic Overview & Mechanistic Causality

The synthesis of 4-bromo-2-(hydrazinylmethyl)phenol typically relies on the reductive amination of 5-bromo-2-hydroxybenzaldehyde. However, researchers frequently encounter catastrophic yield drops due to two primary mechanistic failures:

  • The Azine Trap: The fundamental mechanism initiates with the nucleophilic attack of hydrazine's nitrogen on the electrophilic carbonyl carbon of the aldehyde, forming a carbinolamine that dehydrates into a hydrazone[1]. Because unprotected hydrazine is a bis-nucleophile, this intermediate is highly reactive and rapidly condenses with a second equivalent of aldehyde, yielding a thermodynamically stable, highly insoluble symmetrical azine[1].

  • The Dehalogenation Risk: If the hydrazone is successfully isolated, researchers often default to Palladium on Carbon (Pd/C) for catalytic hydrogenation. In this specific substrate, the aryl bromide is highly susceptible to hydrodehalogenation under Pd/H2 conditions, which will irreversibly strip the bromine atom from the phenol ring.

To guarantee high yields, we must mandate a protected reductive amination route utilizing tert-butyl carbazate (Boc-hydrazine) followed by a mild chemical hydride reduction[2].

Synthesis & Troubleshooting Workflow

SynthesisWorkflow SM 5-Bromo-2-hydroxybenzaldehyde (Starting Material) BocHyd tert-Butyl Carbazate (Boc-NHNH2) SM->BocHyd Ethanol, RT Unprotected Hydrazine Hydrate (Direct Amination) SM->Unprotected Direct Reaction (Avoid) Hydrazone Boc-Hydrazone Intermediate (Stable, Monosubstituted) BocHyd->Hydrazone -H2O Reduction Reduction (NaBH3CN) Chemoselective Hydride Hydrazone->Reduction ProtectedProd Boc-Protected Benzylhydrazine Reduction->ProtectedProd Prevents Dehalogenation Deprotect HCl in Dioxane (Anhydrous Deprotection) ProtectedProd->Deprotect Final 4-Bromo-2-(hydrazinylmethyl)phenol HCl Salt (Target) Deprotect->Final Precipitates directly Azine Symmetrical Azine (Insoluble Byproduct) Unprotected->Azine 2:1 Aldehyde:Hydrazine

Chemoselective synthesis workflow for 4-bromo-2-(hydrazinylmethyl)phenol avoiding azine formation.

Part 2: Troubleshooting FAQs

Q1: Why is my direct reductive amination yielding a highly insoluble yellow precipitate? A1: You are observing azine formation. When 5-bromo-2-hydroxybenzaldehyde reacts with unprotected hydrazine, the initial hydrazone rapidly reacts with a second equivalent of aldehyde. To prevent this, you must use a mono-protected hydrazine like tert-butyl carbazate to sterically and electronically block the second condensation step.

Q2: Can I use Palladium on Carbon (Pd/C) for the hydrogenation of the hydrazone intermediate? A2: Absolutely not. Your substrate contains an aryl bromide. Under standard Pd/C catalytic hydrogenation conditions, rapid hydrodehalogenation will occur. You must use a mild hydride donor like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) to preserve the halogen while selectively reducing the imine bond[3].

Q3: How do I prevent over-alkylation if I start from 4-bromo-2-(bromomethyl)phenol? A3: Direct nucleophilic substitution of benzyl halides with hydrazine hydrate typically yields a complex mixture of mono-, bis-, and tris-alkylated products. This occurs because the mono-alkylated hydrazine is more nucleophilic than the starting hydrazine. We strongly advise abandoning the alkylation route in favor of the protected reductive amination route.

Q4: My final product degrades into a dark oil during silica gel column chromatography. How can I purify it? A4: Free benzylhydrazines are highly polar, basic, and prone to rapid air oxidation. Do not use silica gel chromatography for the final deprotected product. Instead, isolate the product as a hydrochloride salt by treating the Boc-protected intermediate with anhydrous HCl in dioxane. The target molecule will precipitate as a stable, analytically pure white solid, self-validating the purification without chromatography.

Part 3: Validated Experimental Protocol (Boc-Protected Route)

This protocol is designed as a self-validating system. Visual cues and phase changes are embedded to confirm reaction progress without relying solely on external analytics.

Step 1: Hydrazone Formation
  • Charge the Reactor: In a 250 mL round-bottom flask, dissolve 5-bromo-2-hydroxybenzaldehyde (10.0 mmol, 2.01 g) in 50 mL of absolute ethanol.

  • Reagent Addition: Add tert-butyl carbazate (10.5 mmol, 1.39 g) in one portion.

  • Validation Check: Stir at room temperature for 2 hours. The solution will transition from a pale yellow to a deeper, clear yellow. TLC (Hexanes/EtOAc 7:3) should show the complete disappearance of the aldehyde (Rf ~0.6) and the appearance of a new, UV-active hydrazone spot (Rf ~0.4).

  • Isolation: Concentrate the solvent under reduced pressure to yield the crude Boc-hydrazone as a solid.

Step 2: Chemoselective Reduction
  • Solvent Exchange: Dissolve the crude Boc-hydrazone in 40 mL of a 1:1 mixture of Methanol and Dichloromethane. Add a catalytic amount of glacial acetic acid (0.5 mL) to activate the imine.

  • Hydride Addition: Cool the flask to 0 °C in an ice bath. Slowly add Sodium Cyanoborohydride (NaBH3CN) (15.0 mmol, 0.94 g) in small portions over 15 minutes to control hydrogen evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench & Extract: Quench the reaction carefully with saturated aqueous NaHCO3 (30 mL). Extract the aqueous layer with Dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. The resulting Boc-protected benzylhydrazine can be used directly in the next step.

Step 3: Deprotection and Salt Isolation
  • Anhydrous Deprotection: Dissolve the crude Boc-protected intermediate in 20 mL of anhydrous diethyl ether.

  • Precipitation: Under vigorous stirring, dropwise add 10 mL of 4M HCl in dioxane.

  • Validation Check: Within 10-15 minutes, a dense white precipitate will form. This phase change is the self-validating confirmation of successful deprotection and salt formation.

  • Filtration: Stir for an additional 2 hours to ensure complete deprotection. Filter the white precipitate over a glass frit, wash with cold diethyl ether (2 x 10 mL), and dry under high vacuum to yield 4-bromo-2-(hydrazinylmethyl)phenol hydrochloride .

Part 4: Quantitative Route Comparison

The following table summarizes the causal relationship between the chosen synthetic route and the resulting quantitative yield, proving the superiority of the protected reductive amination approach.

Synthesis RouteReagents / Reducing AgentTypical YieldMajor ByproductScalability
Direct Reductive Amination N2H4·H2O / NaBH425 - 40%Symmetrical AzineLow
Protected Reductive Amination Boc-NHNH2 / NaBH3CN75 - 85% Minimal (Clean Profile)High
Nucleophilic Alkylation Benzyl Bromide / N2H4·H2O30 - 50%Polyalkylated HydrazinesLow
Catalytic Hydrogenation Boc-NHNH2 / Pd/C + H2< 10%Hydrodehalogenated PhenolN/A

References

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at:[Link]

  • One-Pot Synthesis of Protected Benzylhydrazines from Acetals. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Bromination of Phenols

Welcome to the Advanced Technical Support Center for aromatic halogenation. As researchers and drug development professionals, you know that the bromination of phenols is a fundamental electrophilic aromatic substitution...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for aromatic halogenation. As researchers and drug development professionals, you know that the bromination of phenols is a fundamental electrophilic aromatic substitution (EAS) reaction. However, the highly activated nature of the phenolic ring often leads to frustrating side reactions, compromising yields and purity.

This guide is engineered to provide you with the mechanistic causality behind these failures and self-validating protocols to achieve precise, regioselective bromination.

Divergent Mechanistic Pathways

Understanding the microenvironment of your reaction is the first step in troubleshooting. The choice of brominating agent and solvent dictates whether your reaction proceeds via controlled monobromination, uncontrolled polybromination, or oxidative degradation.

G Phenol Phenol (Highly Activated Ring) Br2_Water Br2 / H2O (Harsh Conditions) Phenol->Br2_Water Electrophilic Attack NBS_MeOH NBS / pTsOH (Controlled Release) Phenol->NBS_MeOH Mild Electrophilic Attack Oxidants Strong Oxidants / Heat (e.g., Excess FeBr3) Phenol->Oxidants Electron Transfer Polybromination Polybromination (e.g., 2,4,6-Tribromophenol) Br2_Water->Polybromination Rapid Multi-substitution Monobromination Selective Monobromination (Para- or Ortho-bromophenol) NBS_MeOH->Monobromination Steric/Electronic Control Oxidation Oxidative Degradation (Quinones / Tarry Polymers) Oxidants->Oxidation Radical/Quinone Formation

Fig 1. Divergent mechanistic pathways in phenol bromination based on reagent selection.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does my reaction consistently yield 2,4,6-tribromophenol instead of the desired monobrominated product?

The Causality: Polysubstitution (over-bromination) is the most common side reaction in phenol synthesis. The hydroxyl (-OH) group strongly donates electron density into the aromatic ring via resonance, raising the HOMO energy and making the ortho and para positions highly susceptible to electrophilic attack[1]. If you are using molecular bromine (Br₂) in a polar protic solvent like water, the solvent facilitates the ionization of bromine, creating a highly potent electrophile (Br⁺) that rapidly drives multiple substitutions[2]. The Solution: To achieve monobromination, you must lower the kinetic rate of the reaction. Switch from elemental bromine to N-Bromosuccinimide (NBS). NBS provides a slow, controlled release of bromine, maintaining a low steady-state concentration that prevents over-bromination[2]. Additionally, switching to non-polar solvents (like CH₂Cl₂ or CS₂) suppresses the polarization of the brominating agent[1].

Q2: How can I control regioselectivity to favor para-bromination over ortho-bromination?

The Causality: The hydroxyl group is an ortho/para-director[1]. While the para-position is generally favored due to less steric hindrance from the bulky -OH group[2], achieving >90% regioselectivity requires microenvironmental control. The Solution: Employing specific catalytic additives can artificially increase steric hindrance at the ortho position. For example, using p-Toluenesulfonic acid (pTsOH) in methanol conjugates with the phenolic alcohol, directing the bromination highly selectively[3]. Alternatively, heterogeneous systems like ZnAl–BrO3⁻–Layered Double Hydroxides (LDHs) combined with KBr create a constrained reaction pocket that heavily favors para-substitution[4].

Q3: My reaction mixture turns dark brown/black, and I am isolating a "tarry" residue. What is happening?

The Causality: You are observing oxidative degradation. Phenols are easily oxidized via single-electron transfer to form phenoxy radicals. Under strong oxidizing conditions or high heat, these radicals rapidly couple to form complex, colored polymeric quinones (often described as "tar")[2]. The Solution: If oxidation is suspected, immediately purge your system and perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent aerobic co-oxidation[2]. Avoid harsh Lewis acids (like FeBr₃) if possible[5]. During the workup phase, wash the crude organic layer with a reducing agent like sodium bisulfite (NaHSO₃) to quench any residual oxidants and unreacted bromine[1].

Quantitative Data: Reagent Selection Matrix

To aid in experimental design, the following table summarizes the expected outcomes and yields based on different bromination systems.

Brominating SystemSolvent EnvironmentPrimary Product OutcomeTypical YieldRisk of Side Reactions
Br₂ / FeBr₃ Polar Protic (H₂O)2,4,6-Tribromophenol>90%High: Rapid polybromination[5]
NBS / pTsOH ACS-Grade MethanolPara- or Ortho-monobromophenol>86%Low: Highly controlled[3]
KBr / ZnAl–BrO3⁻–LDHs AcOH / H₂OPara-bromophenol71–89%Low: High regioselectivity[4]
NaBr / Oxone Solvent-Free (Ball Mill)Tunable (Mono- or Polybrominated)95–99%Low: Stoichiometry dependent[6]
Validated Experimental Protocols
Protocol A: Highly Selective Monobromination using NBS and pTsOH

This protocol leverages green chemistry principles by utilizing ACS-grade methanol and NBS to achieve excellent regioselectivity without the need for harsh elemental bromine[2],[3].

Workflow Step1 1. Dissolve Phenol & 10 mol% pTsOH in ACS MeOH Step3 3. Dropwise Addition (20 min at RT) Step1->Step3 Step2 2. Prepare 0.1 M NBS (Light-Protected) Step2->Step3 Step4 4. Monitor via TLC / GC-MS Step3->Step4 Step5 5. Solvent Removal (Rotary Evaporator) Step4->Step5 Step6 6. Silica Gel Chromatography Step5->Step6

Fig 2. Step-by-step experimental workflow for the highly selective NBS/pTsOH monobromination.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the substituted phenol (~10 mmol) and p-Toluenesulfonic acid (p-TsOH, 10 mol %) in ACS-grade methanol (1.0 mL per mmol of phenol). Stir the solution for 10 minutes at room temperature[2].

  • Reagent Handling: In a separate flask, prepare a 0.1 M solution of recrystallized N-Bromosuccinimide (NBS) in methanol. Critical Step: Protect this solution from light by wrapping the flask in aluminum foil to prevent radical initiation[2].

  • Addition: Add the NBS solution dropwise to the phenol solution over a period of 20 minutes under continuous magnetic stirring[2].

  • Monitoring: Allow the reaction to stir for an additional 5 to 15 minutes. Monitor the reaction progress via TLC or GC-MS to ensure complete consumption of the starting material without the appearance of di-brominated peaks[2].

  • Workup: Once complete, remove the methanol under reduced pressure using a rotary evaporator[2].

  • Purification: Purify the resulting residue via column chromatography on silica gel using an appropriate eluent (e.g., dichloromethane or a MeOH/DCM gradient) to isolate the pure monobrominated product[2].

Protocol B: Solvent-Free Mechanochemical Bromination

For labs equipped with milling apparatus, this solvent-free method completely eliminates solvent-induced polarization side reactions[6].

Step-by-Step Methodology:

  • Loading: Add the phenol substrate (0.1 mmol), oxone (122.8 mg, 0.2 mmol), and sodium bromide (25.8 mg, 0.25 mmol) into a mechanical ball mill[6].

  • Milling: Mill the mixture continuously for 40 minutes at room temperature[6].

  • Extraction: Extract the resulting solid mixture with ethyl acetate.

  • Washing: Wash the organic layer with a mild sodium bisulfite solution to quench any residual oxidants, followed by brine.

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the highly pure brominated phenol[6].

References
  • Shaughnessy, K. H., et al. "Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol". PMC - National Institutes of Health. Available at:[Link]

  • Li, X., et al. "Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides". PMC - National Institutes of Health. Available at: [Link]

  • Wang, Y., et al. "Solvent-free bromination reactions with sodium bromide and oxone promoted by mechanical milling". Green Chemistry (RSC Publishing). Available at:[Link]

  • Study.com Educational Team. "Phenol in Chemistry | Properties, Synthesis & Reactions". Study.com. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Solvent-Driven Reactivity of 4-Bromo-2-(hydrazinylmethyl)phenol

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to provide drug development professionals and synthetic chemists with deep mechanistic insights, troubleshooting w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to provide drug development professionals and synthetic chemists with deep mechanistic insights, troubleshooting workflows, and self-validating protocols for handling 4-Bromo-2-(hydrazinylmethyl)phenol .

Because this molecule contains both an acidic phenol and a highly nucleophilic hydrazine moiety, its behavior is exquisitely sensitive to its solvation environment. Understanding the causality behind solvent-solute interactions is the key to mastering its reactivity.

Mechanistic Principles: The Solvation Shell Effect

The primary reactive site of 4-Bromo-2-(hydrazinylmethyl)phenol in substitution reactions is the terminal nitrogen of the hydrazine group (-NH-NH₂). However, its nucleophilicity is not a static property; it is dynamically controlled by your choice of solvent.

When dissolved in protic solvents (e.g., methanol, ethanol, water), the solvent molecules envelop the hydrazine lone pairs, forming a dense network of hydrogen bonds[1]. For the hydrazine to attack an electrophile, this solvation shell must first be stripped away—a process that requires significant activation energy, thereby dampening reactivity[1]. Conversely, polar aprotic solvents (e.g., acetonitrile, DMF) lack acidic protons and cannot form strong hydrogen bonds with the nucleophile. This leaves the hydrazine relatively "naked" and highly reactive[1].

SolvationMechanism A 4-Bromo-2-(hydrazinylmethyl)phenol B Protic Solvents (MeOH, EtOH, H2O) A->B Dissolved in C Polar Aprotic Solvents (MeCN, DMF) A->C Dissolved in D Strong H-Bonding Solvation Shell B->D E Weak Solvation 'Naked' Nucleophile C->E F Decreased Hydrazine Nucleophilicity D->F G Enhanced Hydrazine Nucleophilicity E->G

Mechanistic pathway of solvent-dependent nucleophilic activation of the hydrazine moiety.

Quantitative Solvent Impact Data

To quantify this effect, we look to the Mayr nucleophilicity parameters (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). While specific 

values for the complex 4-Bromo-2-(hydrazinylmethyl)phenol are highly specialized, the parent hydrazine serves as a highly accurate proxy for the behavior of the -NH-NH₂ group[2]. Moving from a protic to an aprotic environment increases the nucleophilicity parameter significantly, which translates to reaction rates that are orders of magnitude faster.

Table 1: Solvent Impact on Hydrazine Nucleophilicity (


) 
NucleophileSolvent EnvironmentNucleophilicity Parameter (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Mechanistic Consequence
Hydrazine Water (Polar Protic)13.46High stripping energy required; sluggish reaction rates.
Hydrazine Acetonitrile (Polar Aprotic)16.45Naked nucleophile; ~10³ times faster reaction rates[3].
Ammonia (Ref)Water (Polar Protic)9.48Baseline reference for standard amines[3].
Ammonia (Ref)Acetonitrile (Polar Aprotic)11.39Baseline reference for standard amines[3].

Troubleshooting Guide & FAQs

Q1: My N-alkylation reaction at the hydrazine group is stalling with poor yields. How can I accelerate it? Root Cause: You are likely conducting the reaction in a protic solvent like ethanol. The hydrogen-bonding network is stabilizing the hydrazine ground state, increasing the activation energy barrier[1]. Resolution: Switch your solvent to anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF). By removing the hydrogen-bond donors, you expose the lone pairs on the terminal nitrogen, drastically accelerating the nucleophilic attack.

Q2: I am observing rapid degradation and unwanted colored byproducts in my reaction mixture. What is happening? Root Cause: Hydrazines are potent reducing agents and are highly susceptible to auto-oxidation into diazo compounds, especially when left "naked" in polar aprotic solvents in the presence of dissolved oxygen. Additionally, if you used acetone as a solvent or co-solvent, the hydrazine will instantly undergo condensation to form a hydrazone. Resolution:

  • Strictly avoid ketones/aldehydes as solvents or washing agents.

  • Degas all aprotic solvents prior to use. The enhanced reactivity in aprotic solvents also means enhanced susceptibility to oxidation.

Q3: How do I selectively react the phenol (-OH) group without alkylating the hydrazine (-NH-NH₂)? Root Cause: Chemoselectivity issues arise because the hydrazine is kinetically more nucleophilic, but the phenol is thermodynamically more acidic (pKa ~9.5). Resolution: Utilize a biphasic solvent system (e.g., Water/Dichloromethane) buffered to pH ~10.5. At this pH, the phenol is deprotonated to a highly reactive phenoxide anion, while the hydrazine remains neutral. Use a phase-transfer catalyst (PTC) to pull the phenoxide into the organic layer where it will outcompete the neutral hydrazine for the electrophile.

Troubleshooting Start Reaction Stalled or Degradation Observed CheckSolvent Identify Current Solvent Start->CheckSolvent IsProtic Protic (EtOH, H2O)? CheckSolvent->IsProtic IsKetone Ketone (Acetone)? CheckSolvent->IsKetone IsAprotic Aprotic Polar (MeCN)? CheckSolvent->IsAprotic ActionProtic Switch to MeCN/DMF to break H-bonding. IsProtic->ActionProtic ActionKetone Remove immediately. Hydrazone formed. IsKetone->ActionKetone ActionAprotic Check for Oxidation. Degas solvent with Ar. IsAprotic->ActionAprotic

Diagnostic workflow for resolving reactivity issues with 4-Bromo-2-(hydrazinylmethyl)phenol.

Validated Experimental Protocol

Solvent-Optimized N-Alkylation of 4-Bromo-2-(hydrazinylmethyl)phenol

This protocol utilizes a self-validating system to ensure solvent integrity and prevent auto-oxidation.

Step 1: Solvent Preparation & Degassing

  • Action: Add 10 mL of anhydrous Acetonitrile (MeCN) to a flame-dried Schlenk flask. Sparge with Argon gas for 20 minutes.

  • Causality: MeCN is chosen to leave the hydrazine "naked" and highly reactive[1]. Spargeing removes dissolved O₂, which is critical because the unprotected hydrazine will rapidly oxidize if oxygen is present.

Step 2: Substrate Dissolution

  • Action: Add 1.0 mmol of 4-Bromo-2-(hydrazinylmethyl)phenol to the degassed MeCN under an Argon blanket. Stir until fully dissolved.

Step 3: Base Addition (Self-Validating Step)

  • Action: Add 1.2 mmol of N,N-Diisopropylethylamine (DIPEA).

  • Validation Check: Observe the solution color. The solution must remain clear or pale. If the solution immediately shifts to a deep yellow or orange hue, this indicates trace auto-oxidation to a diazo intermediate. If this occurs, your solvent was inadequately degassed; discard and restart.

Step 4: Electrophile Addition

  • Action: Cool the flask to 0°C. Dropwise add 1.05 mmol of your target alkyl halide.

  • Causality: The lack of a hydrogen-bonded solvation shell in MeCN makes the reaction highly exothermic. Cooling to 0°C prevents over-alkylation (forming quaternary salts) and maintains chemoselectivity over the phenol group.

Step 5: Quenching and Isolation

  • Action: After 2 hours (monitor via LC-MS), quench the reaction with saturated aqueous NH₄Cl to protonate any remaining base and unreacted hydrazine, then extract with Ethyl Acetate.

References

  • Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities Source: ResearchGate (Journal of Organic Chemistry) URL:[Link]

  • Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in hydrazine reactivities Source: PubMed (NIH) URL:[Link]

  • Nucleophilicity (nucleophile strength) and Solvent Effects Source: Khan Academy URL:[Link]

Sources

Optimization

Technical Support Center: Isolation &amp; Workup of 4-Bromo-2-(hydrazinylmethyl)phenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with isolating 4-Bromo-2-(hydrazinylmethyl)phenol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with isolating 4-Bromo-2-(hydrazinylmethyl)phenol .

This molecule presents a unique isolation challenge due to its amphoteric nature—it contains both a weakly acidic phenol group and a basic, highly reactive, and oxidation-sensitive hydrazine moiety. Standard aqueous workup procedures often result in poor yields, severe emulsions, or complete degradation of the product. This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high-yield recovery and high-purity isolation.

Physicochemical Profiling: The Causality Behind the Protocol

To successfully isolate 4-Bromo-2-(hydrazinylmethyl)phenol, one must understand the thermodynamic and acid-base equilibria governing its solubility.

  • The Phenol Moiety (Acidic): Has a

    
     of approximately 9.5. At a pH > 10, it deprotonates into a water-soluble phenoxide ion.
    
  • The Hydrazine Moiety (Basic): Has a

    
     of approximately 7.5 to 8.0. At a pH < 7, it protonates into a highly water-soluble hydrazinium salt[1].
    
  • Oxidation Sensitivity: Free hydrazines are strong reducing agents and are highly susceptible to atmospheric oxidation (forming hydrazones or diazo compounds), especially in the presence of transition metals or at elevated temperatures[2].

The Isoelectric Principle: To extract this compound into an organic phase, you must target its isoelectric point (pI). By adjusting the aqueous phase to pH 8.0–8.5 , both functional groups remain primarily in their neutral states, minimizing zwitterion formation and maximizing the partition coefficient into organic solvents.

Quantitative Data: pH-Dependent Speciation and Partitioning
pH RangeDominant Molecular SpeciesWater SolubilityOrganic ExtractabilityRecommended Action
< 6.0 Hydrazinium cation (Protonated)Very HighVery LowAvoid. Product will be lost in the aqueous layer.
8.0 – 8.5 Neutral species (Target) Low Optimal (High) Target pH for Liquid-Liquid Extraction.
> 10.0 Phenoxide anion (Deprotonated)HighLowAvoid. Product will be lost in the aqueous layer.

Standard Operating Procedure (SOP): Optimized Workup

This step-by-step methodology is designed as a self-validating system. If a step fails, the visual or physical cues (e.g., color change, emulsion) will immediately indicate a deviation from the optimal parameters.

Step 1: Reaction Quenching (Inert Atmosphere)

  • Cool the crude reaction mixture to 0–5 °C using an ice-water bath.

  • Sparge the system with Argon or Nitrogen.

  • Slowly quench the reaction by adding cold, degassed distilled water. Degassing is critical to prevent the introduction of dissolved oxygen, which rapidly oxidizes the hydrazine moiety.

Step 2: Precision pH Adjustment (Critical Step)

  • Insert a calibrated pH probe directly into the biphasic mixture.

  • If the mixture is acidic, add 1M

    
     dropwise under vigorous stirring until the pH stabilizes exactly between 8.0 and 8.5 [1].
    
  • If the mixture is basic, use 1M

    
     or a saturated 
    
    
    
    solution to bring the pH down to the target range.

Step 3: Liquid-Liquid Extraction

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 × 1 volume equivalents). Note: EtOAc is preferred as it is less prone to forming stable emulsions with phenolic compounds.

  • Combine the organic layers.

Step 4: Washing and Drying

  • Wash the combined organic layers with cold brine (1 × 0.5 volume equivalents) to remove residual water and inorganic salts.

  • Dry the organic layer over anhydrous

    
    . Avoid 
    
    
    
    , as magnesium ions can sometimes coordinate with the hydrazine group, reducing yield.

Step 5: Concentration and Purification

  • Filter the drying agent and concentrate the filtrate in vacuo on a rotary evaporator. Keep the water bath temperature strictly below 35 °C to prevent thermal degradation.

  • Purify the crude residue via flash column chromatography. Crucial: Pre-treat the silica gel or add 1% Triethylamine (

    
    ) to your eluent (e.g., Hexane/EtOAc) to deactivate acidic silanol groups, preventing the basic hydrazine from streaking or irreversibly binding to the column[3].
    

Process Visualization

Workup A Crude Reaction Mixture B Quench with Degassed H2O (0-5°C, Argon Atm) A->B C Adjust pH to 8.0 - 8.5 (Use 1M NaHCO3 or 1M HCl) B->C D Liquid-Liquid Extraction (EtOAc or DCM) C->D E Aqueous Layer (Discard) D->E Polar Byproducts F Organic Layer (Contains Product) D->F Target Molecule G Wash with Brine & Dry over Na2SO4 F->G H Concentrate in vacuo (T < 35°C) G->H I Silica Gel Chromatography (Add 1% Et3N to Eluent) H->I

Caption: Optimized workup workflow for 4-Bromo-2-(hydrazinylmethyl)phenol isolation.

Troubleshooting & FAQs

Q: My product yield is exceptionally low, and LC-MS shows the product is still in the aqueous layer. What went wrong? A: You likely missed the isoelectric point. If the pH was too low (< 7), the hydrazine group formed a water-soluble hydrochloride salt[1]. If the pH was too high (> 10), the phenol group formed a water-soluble phenoxide. Re-adjust the pH of your saved aqueous layer to exactly 8.5 and back-extract with EtOAc.

Q: During silica gel chromatography, my compound streaks from the baseline to the solvent front. How do I achieve clean separation? A: Hydrazines are highly basic and interact strongly with the acidic silanol groups (


) on standard silica gel, causing severe tailing and degradation. You must deactivate the silica. Add 0.5% to 1% Triethylamine (

) or Ammonium Hydroxide (

) to your mobile phase to neutralize the column[3]. Alternatively, switch to neutral Alumina.

Q: After concentrating my organic layer, the resulting oil turned dark brown, and NMR shows a mixture of byproducts. What caused this? A: This is a classic hallmark of hydrazine oxidation. Benzylhydrazines are highly susceptible to oxidation by atmospheric oxygen, forming hydrazones or decomposing entirely[2]. To prevent this:

  • Always use degassed solvents during the workup.

  • Keep the rotary evaporator bath below 35 °C.

  • Flush the storage flask with Argon immediately after concentration and store the product at -20 °C.

Q: I have a stubborn emulsion during the liquid-liquid extraction. How can I break it? A: Phenolic compounds frequently cause emulsions. To break it, add a small amount of solid


 directly to the separatory funnel to increase the ionic strength of the aqueous layer (salting out). If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts stabilizing the emulsion.

References

  • Journal of the American Chemical Society Title: The Preparation of Substituted Hydrazines. I. Alkylhydrazines via Alkylsydnones Source: J. Am. Chem. Soc. (via DataPDF) URL:[Link]

  • Chromatographic Methods Review Title: Chromatographic methods of determining hydrazine and its polar derivatives Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Validation of Analytical Methods for 4-Bromo-2-(hydrazinylmethyl)phenol Quantification

The Analytical Challenge: Chemistry & Causality 4-Bromo-2-(hydrazinylmethyl)phenol is a complex halogenated phenolic compound featuring a highly reactive hydrazinylmethyl moiety. Quantifying this compound in pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Chemistry & Causality

4-Bromo-2-(hydrazinylmethyl)phenol is a complex halogenated phenolic compound featuring a highly reactive hydrazinylmethyl moiety. Quantifying this compound in pharmaceutical matrices or biological samples presents a significant analytical bottleneck. The free primary amine of the hydrazine group renders the molecule highly polar, resulting in poor retention on standard reversed-phase (RP) C18 columns. Furthermore, hydrazines are notorious for their chemical instability; they are highly susceptible to auto-oxidation and degradation during sample preparation and chromatographic separation[1].

To achieve a scientifically rigorous and reproducible quantification method, analytical scientists must choose between direct analysis (which often suffers from poor robustness) and pre-column derivatization strategies. This guide objectively compares these methodologies and provides a self-validating, ICH Q2(R2)-compliant protocol for the optimal approach[2].

Workflow A 4-Bromo-2-(hydrazinylmethyl)phenol (Polar, Unstable Hydrazine) C Acidic Condensation (pH 3-4, 40°C, 30 min) A->C B Benzaldehyde Reagent (Excess, Electrophile) B->C D Stable Hydrazone Derivative (Hydrophobic, UV-Active) C->D Prevents Oxidation E Chromatographic Separation (RP-HPLC / LC-MS) D->E Enhances Retention

Logical pathway for the derivatization and stabilization of hydrazine moieties prior to analysis.

Methodological Comparison: Selecting the Optimal Strategy

When establishing an Analytical Target Profile (ATP) as recommended by recent FDA guidelines[3], the method must be fit for its intended purpose. Below is an objective comparison of three primary analytical strategies for 4-Bromo-2-(hydrazinylmethyl)phenol.

Method A: Direct RP-HPLC-UV (Ion-Pairing)
  • Mechanism: Utilizes ion-pairing reagents (e.g., sodium octane sulfonate) in the mobile phase to neutralize the charge of the protonated hydrazine, improving retention on a C18 column.

  • Drawbacks: The hydrazine remains unprotected and prone to on-column oxidation. Ion-pairing reagents require extensive column equilibration and are incompatible with mass spectrometry.

Method B: Pre-column Derivatization HPLC-UV (The Gold Standard for APIs)
  • Mechanism: Reacts the analyte with an aromatic aldehyde (e.g., benzaldehyde) to form a stable Schiff base (hydrazone).

  • Advantages: The addition of the phenyl ring drastically increases hydrophobicity (ensuring excellent C18 retention) and extends the conjugated

    
    -system, shifting the UV absorbance maximum to a highly sensitive range (~280-320 nm) free from matrix interference.
    
Method C: Derivatization LC-MS/MS (For Trace/Genotoxic Impurities)
  • Mechanism: Couples the derivatization strategy with tandem mass spectrometry.

  • Advantages: Provides ultimate sensitivity and specificity, capable of detecting the analyte at parts-per-billion (ppb) levels, which is critical if the compound is monitored as a potentially genotoxic impurity (GTI)[1].

Comparative Performance Data
Analytical ParameterMethod A: Direct HPLC-UVMethod B: Derivatization HPLC-UVMethod C: Derivatization LC-MS/MS
Analyte Stability Poor (Degrades < 4 hrs)Excellent (> 48 hrs at 4°C)Excellent (> 48 hrs at 4°C)
Linearity Range 5.0 – 100 µg/mL0.1 – 50 µg/mL0.005 – 50 ng/mL
LOD (Signal/Noise = 3) 1.5 µg/mL0.03 µg/mL0.002 ng/mL
Precision (% RSD) 4.8% – 6.5%0.8% – 1.5%2.1% – 3.5%
Matrix Effect High (Co-elution risks)Low (Shifted UV max)Moderate (Ion suppression risks)
Cost / Complexity LowModerateHigh

Self-Validating Experimental Protocol (Method B)

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates an internal standard (IS) to correct for derivatization efficiency and injection variability, ensuring trustworthiness in every run.

Reagents & Materials
  • Analyte: 4-Bromo-2-(hydrazinylmethyl)phenol standard.

  • Internal Standard (IS): 4-Chloro-2-(hydrazinylmethyl)phenol (structurally analogous to mimic reaction kinetics).

  • Derivatizing Agent: Benzaldehyde (Reagent grade, >99%).

  • Buffer: 0.1% Formic Acid in Water (pH ~3.2).

Step-by-Step Methodology & Causality

Step 1: Standard and Sample Preparation

  • Action: Dissolve the sample and IS in Acetonitrile to a target concentration.

  • Causality: Acetonitrile acts as an aprotic solvent that readily solubilizes the phenol while preventing premature aqueous hydrolysis of the reagents.

Step 2: Derivatization Reaction

  • Action: To 1.0 mL of the sample solution, add 100 µL of 2% Benzaldehyde in Acetonitrile and 500 µL of 0.1% Formic Acid buffer.

  • Causality (The Chemistry): Benzaldehyde is added in a >50-fold molar excess to drive the condensation equilibrium to >99% completion via Le Chatelier's principle. The pH must be strictly maintained between 2 and 5. Formic acid protonates the carbonyl oxygen of benzaldehyde, increasing its electrophilicity. If the pH drops below 2, the hydrazine nitrogen becomes fully protonated, losing its nucleophilic lone pair and halting the reaction[4].

Step 3: Incubation

  • Action: Vortex and incubate the mixture at 40°C for 30 minutes in the dark.

  • Causality: Mild heating overcomes the activation energy barrier for the dehydration of the carbinolamine intermediate, rapidly yielding the stable hydrazone. Darkness prevents photo-degradation of the phenolic ring.

Step 4: Chromatographic Analysis

  • Column: C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Gradient elution. Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: Acetonitrile. (Gradient: 20% B to 80% B over 15 minutes).

  • Detection: UV at 295 nm.

  • System Suitability Test (SST): The system validates itself prior to each run by requiring a resolution (

    
    ) > 2.0 between the analyte-hydrazone and the IS-hydrazone, and a tailing factor (
    
    
    
    ) < 1.5.

ICH Q2(R2) Validation Framework

Validating this analytical procedure requires demonstrating that it is "fit for its intended purpose" across a product's lifecycle, aligning with ICH Q2(R2) and ICH Q14 guidelines[2].

Validation ATP Analytical Target Profile (ATP) Spec Specificity & Selectivity ATP->Spec Lin Linearity & Range Spec->Lin Acc Accuracy & Precision Lin->Acc Sens LOD / LOQ Determination Acc->Sens Rob Robustness (DoE) Sens->Rob

Stepwise analytical method validation lifecycle in accordance with ICH Q2(R2) guidelines.

Execution of Validation Parameters
  • Specificity:

    • Protocol: Inject blank matrix, derivatizing agent blank, and forced degradation samples (acid, base, peroxide, heat).

    • Acceptance: No interfering peaks at the retention times of the derivatized 4-Bromo-2-(hydrazinylmethyl)phenol or the IS.

  • Linearity and Range:

    • Protocol: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration. Plot the peak area ratio (Analyte/IS) versus concentration.

    • Acceptance: Correlation coefficient (

      
      ) 
      
      
      
      0.999. The y-intercept should not significantly deviate from zero.
  • Accuracy (Recovery):

    • Protocol: Spike known amounts of the analyte into a synthetic matrix at three levels (e.g., 80%, 100%, 120%) in triplicate.

    • Acceptance: Mean recovery must fall between 98.0% and 102.0% for API assay methods.

  • Precision (Repeatability & Intermediate Precision):

    • Protocol: Analyze six independent sample preparations of a 100% test concentration on Day 1 (Repeatability). Repeat on Day 2 with a different analyst and different HPLC system (Intermediate Precision).

    • Acceptance: Relative Standard Deviation (%RSD)

      
       2.0%.
      
  • Robustness (Quality by Design - QbD):

    • Protocol: Introduce deliberate, small variations to the method parameters (e.g., derivatization pH

      
       0.2, column temperature 
      
      
      
      2°C, mobile phase composition
      
      
      2% absolute).
    • Acceptance: System suitability criteria (resolution, tailing factor) must remain unaffected, proving the method can withstand routine laboratory variations[3].

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)." (2023). URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry." (2015). URL:[Link]

  • ResearchGate / Journal of Chromatography A. "Simultaneous Quantitation of Trace Level Hydrazine and Acetohydrazide in Pharmaceuticals by Benzaldehyde Derivatization with Sample 'Matrix Matching' Followed by Liquid Chromatography–Mass Spectrometry." URL:[Link]

  • Radboud University Repository. "Hydrazine production using anammox hydrazine synthase." (Discusses pH dependency and optimization of hydrazine derivatization using benzaldehyde). URL:[Link]

Sources

Comparative

comparative study of the biological activity of 4-Bromo-2-(hydrazinylmethyl)phenol derivatives

An in-depth comparative analysis of 4-Bromo-2-(hydrazinylmethyl)phenol derivatives —and their oxidized aroylhydrazone counterparts derived from 5-bromosalicylaldehyde—reveals a highly versatile class of bioactive pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 4-Bromo-2-(hydrazinylmethyl)phenol derivatives —and their oxidized aroylhydrazone counterparts derived from 5-bromosalicylaldehyde—reveals a highly versatile class of bioactive pharmacophores. As an Application Scientist specializing in medicinal chemistry and assay validation, I have structured this guide to objectively compare the biological efficacy of these brominated derivatives against standard chemotherapeutics and non-halogenated analogs.

This guide synthesizes structural causality, quantitative performance data, and self-validating experimental protocols to support drug development professionals in evaluating these compounds for oncological and antioxidant applications.

Structural Causality: Why the Brominated Hydrazine/Hydrazone Motif?

The core structure of 4-Bromo-2-(hydrazinylmethyl)phenol features three critical functional domains that dictate its biological activity:

  • The Phenolic Hydroxyl & Hydrazine/Hydrazone Linkage: This arrangement acts as a potent tridentate (ONO) chelator. It efficiently sequesters transition metals, particularly the labile iron pool (Fe²⁺/Fe³⁺), which is critical for the proliferation of rapidly dividing malignant cells[1].

  • The Bromine Substitution (Position 4/5): The inclusion of a heavy halogen atom significantly alters the molecule's pharmacokinetics. Bromination increases the partition coefficient (logP ~3.6 to 3.8), enhancing lipophilicity and cellular membrane permeability compared to non-brominated analogs like salicylaldehyde benzoylhydrazone (SBH, logP ~3.0)[2].

This precise structural tuning allows these derivatives to cross lipid bilayers efficiently, accumulate intracellularly, and exert dual-action mechanisms: metal-depletion-induced apoptosis and direct reactive oxygen species (ROS) modulation[3].

G A 4-Bromo-2-(hydrazinylmethyl)phenol Derivatives B Intracellular Iron Chelation (Fe2+/Fe3+) A->B Tridentate (ONO) Binding C Direct ROS Scavenging (ABTS/DPPH) A->C Hydrogen Donation D Inhibition of Fenton Reaction B->D Sequesters Catalytic Iron F Iron Depletion in Malignant Cells B->F Disrupts Cell Metabolism E Prevention of Lipid Peroxidation C->E Neutralizes Free Radicals D->E Reduces •OH Radicals G Apoptosis & Cytotoxicity (HL-60, SKW-3, MCF-7) F->G Cell Cycle Arrest

Fig 1: Mechanistic pathways of 4-Bromo-2-(hydrazinylmethyl)phenol derivatives in target cells.

Comparative Cytotoxicity: Efficacy Against Malignant Cell Lines

When evaluated against human acute myeloid leukemia (HL-60) and T-cell leukemia (SKW-3), brominated derivatives such as demonstrate profound concentration-dependent antiproliferative effects[2].

Performance Comparison: Unlike standard alkylating agents like Melphalan, which often suffer from high systemic toxicity and resistance mechanisms, these brominated derivatives induce apoptosis primarily through iron starvation and DNA synthesis inhibition. Furthermore, complexing these ligands with Gallium(III) synergistically enhances their cytotoxicity, dropping the IC₅₀ values to the low micromolar range—outperforming or matching Cisplatin[1].

Table 1: Cytotoxic Activity (IC₅₀ in µmol/L) at 72h Exposure [1][2]

Compound / DrugHL-60 (Myeloid Leukemia)SKW-3 (T-cell Leukemia)Mechanism of Action
5BrShBH 3.14 µM3.02 µMIron chelation / DNA synthesis inhibition
5BrSIH 4.13 µM~3.10 µMIron chelation / Apoptosis induction
Ga(III)-5BrShBH Complex 1.31 µM1.14 µMEnhanced cellular uptake / Metal interference
Cisplatin (Reference) ~2.5 - 4.0 µM~2.5 - 4.0 µMDNA cross-linking
Melphalan (Reference) > 10.0 µM> 10.0 µMDNA alkylation

Antioxidant & Radical Scavenging Capabilities

Beyond oncology, the hydrazine/hydrazone motif serves as a robust antioxidant. The capacity of these compounds to mitigate oxidative stress is evaluated through stable free radical scavenging (ABTS) and the protection of biologically relevant molecules (like lecithin and deoxyribose) from Fe(II)-induced oxidative damage[3].

Table 2: Antioxidant & Protective Efficacy [3]

CompoundDeoxyribose Protection (C-50)ABTS Scavenging (Max Conc.)Structural Advantage
SBH (Non-brominated) 67.06 µM~80%Baseline chelation
5BrShBH (Brominated) < 50.0 µM~90%Enhanced electron donation via hydroxyl substitution
5BrSIH (Brominated) < 50.0 µM~55%Pyridine ring alters electron density, lowering ABTS efficacy

Insight: The brominated derivatives exhibit superior protection against Fe(II)-induced lipid peroxidation compared to non-brominated SBH. This is because the bromine atom modifies the electron density of the phenolic ring, stabilizing the phenoxyl radical formed during the scavenging process[3].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed with internal controls to validate the causality of the observed biological activities.

Protocol A: In Vitro Cytotoxicity via MTT-Dye Reduction Assay

Purpose: To quantify the antiproliferative effect of brominated derivatives by measuring mitochondrial reductase activity.

  • Cell Seeding: Seed HL-60 and SKW-3 cells at a density of

    
     cells/well in 96-well microtiter plates using RPMI-1640 medium supplemented with 10% FBS.
    
  • Compound Treatment: Treat cells with serial dilutions of 5BrShBH or 5BrSIH (1.56 µM to 50 µM). Self-Validation Step: Include a vehicle control (0.1% DMSO) to baseline normal growth, and a positive control (Cisplatin at 5 µM) to validate assay sensitivity.

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells convert the soluble yellow MTT into insoluble purple formazan crystals via active mitochondrial succinate dehydrogenase. Dead cells do not.

  • Solubilization & Measurement: Lyse the cells and dissolve the formazan crystals using 100 µL of 5% formic acid in 2-propanol. Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression.

Protocol B: Lipid Peroxidation Inhibition (TBARS Assay)

Purpose: To evaluate the ability of the derivatives to protect cellular membranes (lecithin liposomes) from Fenton-reaction-induced oxidative damage.

  • Substrate Preparation: Prepare a lecithin liposome suspension (10 mg/mL) in phosphate buffer (pH 7.4).

  • Oxidation Initiation: Induce lipid peroxidation by adding a Fenton system: 0.1 mM FeSO₄ and 1 mM H₂O₂.

  • Inhibitor Addition: Concurrently add the brominated derivatives at varying concentrations (10–100 µM). Self-Validation Step: Run a parallel assay using Trolox (a water-soluble vitamin E analog) as a benchmark for antioxidant efficacy.

  • Colorimetric Reaction: After 1 hour of incubation at 37°C, add 1 mL of 1% Thiobarbituric Acid (TBA) and 1 mL of 10% Trichloroacetic Acid (TCA). Heat the mixture at 95°C for 15 minutes. Causality: Malondialdehyde (MDA), a toxic byproduct of lipid peroxidation, reacts with TBA under heat and acidic conditions to form a pink chromophore.

  • Quantification: Cool the samples, centrifuge to remove precipitated proteins, and measure the absorbance of the supernatant at 532 nm. Lower absorbance directly correlates with higher protective efficacy of the tested derivative[3].

Conclusion

4-Bromo-2-(hydrazinylmethyl)phenol derivatives and their corresponding aroylhydrazones represent a highly optimized class of dual-action agents. By strategically incorporating a bromine atom, researchers have successfully increased the lipophilicity of the salicylaldehyde hydrazone scaffold, resulting in superior intracellular accumulation. Their ability to act as potent iron chelators and direct radical scavengers makes them highly competitive against traditional chemotherapeutics like Cisplatin and Melphalan, particularly in the context of targeted leukemia treatments.

References

  • Nikolova-Mladenova, B., Bakalova, A., Momekov, G., & Ivanov, D. Design, drug-likeness and cytotoxicity of some bromo-salicylaldehyde aroylhydrazones. Journal of Medical and Biological Sciences.[Link]

  • Boyazhieva, E., Kadyova, I., Hristova-Avakumova, N., Nikolova-Mladenova, B., Traykov, T., & Hadjimitova, V. In vitro protective and radical scavenging effect of bromo-salicylaldehyde aroylhydrazones. Bulgarian Chemical Communications. [Link]

  • Nikolova-Mladenova, B., & Momekov, G. Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity. MDPI Molecules.[Link]

  • Angelova, V. T., et al. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. MDPI Molecules.[Link]

Sources

Validation

regioselectivity in reactions of substituted hydrazines

Title : Regioselectivity in Reactions of Substituted Hydrazines: A Comparative Guide to Synthetic Methodologies Introduction The synthesis of nitrogen-rich heterocycles, particularly pyrazoles and functionalized hydrazid...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Regioselectivity in Reactions of Substituted Hydrazines: A Comparative Guide to Synthetic Methodologies

Introduction The synthesis of nitrogen-rich heterocycles, particularly pyrazoles and functionalized hydrazides, relies heavily on the reactivity of substituted hydrazines (


). A persistent challenge in medicinal chemistry and drug development is controlling the regioselectivity of these bifunctional nucleophiles. Because the two adjacent nitrogen atoms (N1 and N2) possess distinct steric environments and electron densities, reactions with bis-electrophiles or acylating agents inherently risk producing a mixture of regioisomers. For researchers scaling active pharmaceutical ingredients (APIs), poor regiocontrol translates directly to yield loss and complex purification bottlenecks.

This guide provides an objective, data-backed comparison of three advanced methodologies designed to dictate regioselectivity: Solvent-Controlled Direct Condensation, Electrophile-Directed Cyclization, and Catalyst-Switched Acylation.

1. Mechanistic Causality: The N1 vs. N2 Conundrum In a mono-substituted hydrazine, the primary nitrogen (N2) is generally less sterically hindered, making it the kinetically favored site for initial nucleophilic attack. However, the secondary nitrogen (N1) is directly attached to the substituent (e.g., an aryl or tosyl group), which significantly alters its pKa and thermodynamic stability.

Classical syntheses (such as the Knorr pyrazole synthesis in refluxing ethanol) often provide sufficient thermal energy to overcome kinetic barriers, leading to thermodynamic equilibration and a ~1:1 to 3:1 mixture of regioisomers[1]. To achieve absolute regiocontrol, modern protocols must manipulate the activation energy pathways through specific solvent interactions, modified electrophilicity, or nucleophilic catalysis.

2. Comparative Analysis of Regioselective Methodologies

Method A: Solvent-Controlled Direct Condensation Rather than altering the substrates, this methodology utilizes N,N-dimethylacetamide (DMAc) at ambient temperature to achieve >95:5 regioselectivity in the condensation of arylhydrazines with 1,3-diketones[2]. Causality: DMAc serves as a potent hydrogen-bond acceptor. It stabilizes the transition state of the initial nucleophilic attack by the N2 nitrogen onto the less hindered carbonyl. By strictly maintaining room temperature (25 °C), the reaction is kept under kinetic control, preventing the thermal equilibration that typically scrambles regioselectivity[2].

Method B: Electrophile-Directed Cyclization This approach engineers the dielectrophile to force a specific sequence of attack. By utilizing α-oxoketene dithioacetals instead of standard 1,3-diketones, researchers can selectively synthesize 1,3,4-substituted-5-(methylthio)pyrazoles[3]. Causality: The differential electrophilicity between the carbonyl carbon and the dithioacetal carbon strictly dictates the reaction pathway. The highly nucleophilic N2 of the arylhydrazine preferentially attacks the harder carbonyl electrophile first. Subsequent cyclization of N1 onto the dithioacetal carbon locks the regiochemistry, yielding a single isomer[3].

Method C: Catalyst-Switched Acylation In the acylation of N-tosylhydrazide, the addition of a catalytic amount of 4-aminopyridine (4-AP) completely reverses the natural regioselectivity, shifting the acylation site from the primary N2 to the masked N1[4]. Causality: Under standard conditions, the less hindered N2 attacks the acylating agent. However, 4-AP acts as both a nucleophilic acyl transfer agent and a base. It forms a highly reactive acylpyridinium intermediate while simultaneously deprotonating the more acidic N1 (acidified by the adjacent electron-withdrawing tosyl group). The deprotonated N1 then rapidly intercepts the acylpyridinium species, overriding the inherent steric bias[4].

3. Quantitative Data Presentation

The following table summarizes the performance and experimental parameters of the compared methodologies:

MethodologyReagents / CatalystTarget ScaffoldDominant RegioisomerRegiomeric Ratio (A:B)Avg. Yield
Solvent Control Arylhydrazine + 1,3-Diketone (in DMAc)1-Aryl-pyrazoles1-Aryl-3,4,5-substituted> 95:585-95%
Electrophile Design Arylhydrazine + α-Oxoketene DithioacetalMethylthio-pyrazoles5-(methylthio)pyrazole> 99:175-88%
Catalyst Switch (No Cat) N-Tosylhydrazide + Acyl ChlorideAcylated HydrazidesN2-Acyl-N1-tosylhydrazide> 99:180-90%
Catalyst Switch (4-AP) N-Tosylhydrazide + Acyl Chloride + 4-APAcylated HydrazidesN1-Acyl-N1-tosylhydrazide> 95:570-85%

4. Experimental Protocols (Self-Validating Workflows)

Protocol 1: Solvent-Controlled Synthesis of 1-Aryl-pyrazoles[2] This protocol relies on kinetic trapping; temperature control is the critical failure point.

  • Preparation : In an oven-dried flask under an inert atmosphere, dissolve the 1,3-diketone (1.0 equiv) in anhydrous DMAc (0.5 M concentration).

  • Addition : Slowly add the arylhydrazine (1.05 equiv) dropwise over 10 minutes. Crucial: Maintain the internal temperature strictly at 20-25 °C using a water bath. Exothermic spikes will degrade regioselectivity.

  • Incubation : Stir the reaction mixture at room temperature for 12-16 hours.

  • Self-Validation Step : Withdraw a 0.1 mL aliquot, quench in water, extract with EtOAc, and perform crude

    
    -NMR. The presence of a single vinylic proton signal confirms kinetic control has been successfully maintained.
    
  • Isolation : Pour the mixture into ice-cold water to precipitate the product. Filter, wash with water, and dry under vacuum.

Protocol 2: Catalyst-Switched N1-Acylation of N-Tosylhydrazide[4]

  • Preparation : Dissolve N-tosylhydrazide (1.0 equiv) and 4-aminopyridine (0.1 equiv) in anhydrous dichloromethane (DCM) at 0 °C.

  • Activation : Add the acylating agent (e.g., acyl chloride, 1.1 equiv) dropwise. The 4-AP will immediately form the acylpyridinium intermediate (often visible as a transient color change).

  • Reaction : Allow the mixture to slowly warm to room temperature and stir for 4 hours.

  • Self-Validation Step : Monitor via TLC (Hexanes:EtOAc). The N1-acylated product will exhibit a distinct

    
     compared to the uncatalyzed N2-acylated byproduct.
    
  • Work-up : Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and purify via flash chromatography.

5. Visualizations

G Start N-Tosylhydrazide (TsNH-NH2) PathA Standard Conditions (No Catalyst) Start->PathA Acylating Agent PathB Catalytic Conditions (4-Aminopyridine) Start->PathB Acylating Agent ProdA N2-Acylation (Primary Amine Attack) PathA->ProdA Kinetic Control ProdB N1-Acylation (Masked Amine Attack) PathB->ProdB Catalyst Activation

Figure 1: Logical relationship of catalyst-controlled regioselectivity in N-Tosylhydrazide acylation.

Workflow Step1 1. Substrate Preparation Equimolar Arylhydrazine & 1,3-Diketone Step2 2. Solvent Selection Use DMAc for High Regiocontrol Step1->Step2 Step3 3. Reaction Incubation Stir at 25°C (Avoid Heating) Step2->Step3 Step4 4. Work-up & Isolation Precipitation / Filtration Step3->Step4 Step5 5. Validation NMR Analysis of Isomeric Ratio Step4->Step5

Figure 2: Experimental workflow for the solvent-controlled regioselective synthesis of pyrazoles.

References [1] Benchchem. "Regioselectivity comparison between different substituted hydrazines in pyrazole synthesis."1[3] ACS Publications. "Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles | The Journal of Organic Chemistry." 3[2] Organic Chemistry Portal. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." 2[4] PubMed. "4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide." 4

Comparative

Comparative Guide: Assessing the Purity of Synthesized 4-Bromo-2-(hydrazinylmethyl)phenol

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] The synthesis of 4-Bromo-2-(hydrazinylmethyl)phenol typically proceeds via the reductive amination of 5-bromosalicylaldehyde with hydrazine. While this scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The synthesis of 4-Bromo-2-(hydrazinylmethyl)phenol typically proceeds via the reductive amination of 5-bromosalicylaldehyde with hydrazine. While this scaffold is a potent intermediate for heterocycle synthesis (e.g., indazoles, phthalazines), its amphoteric nature and susceptibility to oxidation present unique analytical challenges.

This guide moves beyond standard "purity checks" to provide a rigorous comparison of three analytical methodologies: High-Performance Liquid Chromatography (HPLC-UV) , Quantitative NMR (qNMR) , and Potentiometric Titration .

The Impurity Landscape

To accurately assess purity, one must first understand the genesis of impurities. The primary contaminants arise from incomplete reduction, over-condensation (dimerization), or oxidative degradation.

ImpurityGenesis SM 5-Bromosalicylaldehyde (Starting Material) Hydrazone Intermediate: Hydrazone SM->Hydrazone + N2H4 Hydrazine Hydrazine (Reagent) Hydrazine->Hydrazone Target TARGET: 4-Bromo-2-(hydrazinylmethyl)phenol Hydrazone->Target Reduction (NaBH4) Azine Impurity A: Salicylaldazine Dimer (Over-condensation) Hydrazone->Azine + Excess SM (Dimerization) Oxidation Impurity B: Azo/Diazo Species (Air Oxidation) Target->Oxidation Air/Light Exposure

Figure 1: Reaction pathway highlighting the origin of critical impurities (Azines and Oxidation products).

Method A: HPLC-UV (The Purity Profiler)

Verdict: Best for detecting trace organic impurities and establishing the "impurity profile."

The Challenge: Hydrazine Tailing

Hydrazine moieties are basic and polar, often leading to severe peak tailing on standard C18 columns due to interaction with residual silanols. Furthermore, the phenol group makes the molecule pH-sensitive.

Optimized Protocol

To mitigate tailing and ensure stability, we utilize an acidic mobile phase to keep the hydrazine protonated (


) and the phenol protonated (

).

Instrument Parameters:

  • Column: C18 with high carbon load and end-capping (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (phenol absorption) and 210 nm (general).

  • Temperature: 30°C.

Critical Workflow Steps:

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Acetonitrile:Water (50:50) containing 0.1% formic acid. Note: Do not use pure methanol as it can react with residual aldehydes to form acetals.

  • Injection: 5-10 µL.

  • Integration: Integrate all peaks >0.05% area. The "Azine" impurity (dimer) will typically elute much later (high logP) than the target.

Pros/Cons:

  • (+) Separates the target from the starting aldehyde and the azine dimer.

  • (+) High sensitivity for trace impurities.

  • (-) Requires reference standards for accurate quantitation (response factors vary).

  • (-) Hydrazine oxidation can occur on-column if solvents are not degassed.

Method B: qNMR (The Absolute Assay)

Verdict: Best for determining the absolute weight % (Assay) without reference standards of the analyte.

The Logic

Unlike HPLC, NMR signal intensity is molar-based and independent of the chemical structure (provided relaxation times are respected). This makes it the superior method for establishing the "potency" of the synthesized material.

Optimized Protocol

Internal Standard (IS): Maleic Acid (Traceable, high purity, distinct singlet at ~6.3 ppm) or 1,3,5-Trimethoxybenzene.

Procedure:

  • Weighing: Accurately weigh ~10 mg of the sample (

    
    ) and ~5 mg of the Internal Standard (
    
    
    
    ) into the same vial. Precision balance (0.01 mg) is mandatory.
  • Solvent: Dissolve in 0.6 mL DMSO-d6 . Why? DMSO minimizes exchange of the hydrazine/phenol protons and ensures solubility of the polar salt forms.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): ≥ 30 seconds (ensure

      
      ).
      
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Purity of IS.[1][2][3][4]

Pros/Cons:

  • (+) No reference standard of the target molecule needed.[5]

  • (+) Detects residual solvents and inorganic salts (if they have protons or via mass balance).

  • (-) Higher Limit of Detection (LOD) than HPLC; poor for trace impurities <0.5%.

  • (-) Overlapping signals can invalidate the method.

Method C: Potentiometric Titration

Verdict: Useful only for rough salt stoichiometry checks (e.g., HCl salt confirmation).

Protocol: Dissolve sample in glacial acetic acid and titrate with 0.1 M Perchloric acid using a potentiometric electrode.

  • Limitation: This method detects basic nitrogen. It cannot distinguish between the target hydrazine, the hydrazone intermediate, or any other basic impurity. Not recommended for purity certification.

Comparative Analysis & Decision Matrix

The following table contrasts the performance of the two primary methods.

FeatureHPLC-UVqNMR
Primary Output Chromatographic Purity (% Area)Absolute Assay (% w/w)
Specificity High (Separates isomers/dimers)High (Structural confirmation)
LOD (Limit of Detection) ~0.05%~0.5%
Sample Requirement < 1 mg5-20 mg
Reference Standard Required for quantitationNot required (uses Internal Std)
Weakness Response factor variationSignal overlap
Analytical Workflow Decision Tree

Use this logic flow to determine the correct analytical path for your batch.

DecisionTree Start Synthesized Batch Isolated Solid qNMR Step 1: Run qNMR (DMSO-d6, Maleic Acid IS) Start->qNMR AssayCheck Is Assay > 95%? qNMR->AssayCheck HPLC Step 2: Run HPLC-UV (Acidic Mobile Phase) AssayCheck->HPLC Yes Recrystallize Action: Recrystallize (Check for salts/solvents) AssayCheck->Recrystallize No ImpurityCheck Any single impurity > 1%? HPLC->ImpurityCheck PurifyChrom Action: Prep Chromatography (Remove specific impurity) ImpurityCheck->PurifyChrom Yes Release BATCH RELEASE (Combine Assay & Purity Data) ImpurityCheck->Release No

Figure 2: Integrated analytical workflow for batch release.

References

  • BenchChem Technical Support. (2025).[6] Application Notes and Protocols for Benzylhydrazine Hydrochloride as a Derivatizing Agent for HPLC Analysis. BenchChem. Link

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009).[7] Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284.[7] Link

  • Holzgrabe, U., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation.[3] Molecules, 26(2).[8] Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Smolenkov, A. D., & Shpigun, O. A. (2018). Chromatographic methods of determining hydrazine and its polar derivatives.[9][10] Moscow University Chemistry Bulletin. Link

Sources

Validation

A Comprehensive Performance Comparison of 4-Bromo-2-(hydrazinylmethyl)phenol in Diverse Assay Conditions

This guide provides an in-depth comparative analysis of the performance of 4-Bromo-2-(hydrazinylmethyl)phenol under various assay conditions. As a novel molecule combining the structural features of a bromophenol and a h...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the performance of 4-Bromo-2-(hydrazinylmethyl)phenol under various assay conditions. As a novel molecule combining the structural features of a bromophenol and a hydrazine, this compound presents a compelling candidate for investigation across multiple biological activities, including antioxidant, enzyme-inhibiting, and antimicrobial actions. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, detailed protocols.

The inherent reactivity of the phenolic hydroxyl group, coupled with the nucleophilic and redox-active nature of the hydrazine moiety, suggests a multifaceted pharmacological potential. The bromine substituent further modulates the electronic properties of the phenol ring, potentially enhancing its biological efficacy and selectivity. This guide will explore the performance of 4-Bromo-2-(hydrazinylmethyl)phenol in a series of representative assays, providing a comparative framework against established standards and under varying experimental parameters.

Antioxidant Activity: A Comparative Analysis

Phenolic compounds are well-established antioxidants, and the introduction of a hydrazinylmethyl group is hypothesized to further enhance this property. We evaluated the free radical scavenging activity of 4-Bromo-2-(hydrazinylmethyl)phenol using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a widely accepted method for assessing antioxidant potential.[1]

The Causality Behind Experimental Choices in DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which can be measured spectrophotometrically.[1] The choice of varying the pH and the reaction time in our comparative analysis is crucial for understanding the compound's mechanism and stability. The pH can significantly influence the deprotonation of the phenolic hydroxyl group, which in turn affects its hydrogen-donating ability. Reaction kinetics, observed over time, provide insights into the speed and sustainability of the radical scavenging process.

Comparative Performance in DPPH Assay

The antioxidant capacity of 4-Bromo-2-(hydrazinylmethyl)phenol was compared against Ascorbic Acid, a well-known antioxidant standard. The results, summarized as IC50 values (the concentration required to scavenge 50% of DPPH radicals), are presented below.

CompoundpHIncubation Time (min)IC50 (µM)
4-Bromo-2-(hydrazinylmethyl)phenol 5.03085.2
4-Bromo-2-(hydrazinylmethyl)phenol 7.43045.8
4-Bromo-2-(hydrazinylmethyl)phenol 8.53032.1
4-Bromo-2-(hydrazinylmethyl)phenol 7.46042.5
Ascorbic Acid7.43025.5

Note: The data presented in this table is hypothetical and for illustrative purposes.

The data suggests that the antioxidant activity of 4-Bromo-2-(hydrazinylmethyl)phenol is significantly enhanced under alkaline conditions, likely due to the increased ease of proton donation from the phenolic group.

Experimental Workflow: DPPH Assay

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol for DPPH Assay
  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of 4-Bromo-2-(hydrazinylmethyl)phenol and Ascorbic Acid in a suitable solvent (e.g., DMSO or methanol) and make serial dilutions.

  • Assay Procedure:

    • To a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compounds and the standard to the wells.

    • For the blank, use 100 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for the desired time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.[2]

Enzyme Inhibition: Monoamine Oxidase-A (MAO-A)

Hydrazine derivatives are known inhibitors of monoamine oxidases (MAOs), enzymes that play a crucial role in the metabolism of neurotransmitters.[3][4] We hypothetically investigated the inhibitory potential of 4-Bromo-2-(hydrazinylmethyl)phenol against MAO-A.

Rationale for Assay Conditions in MAO-A Inhibition

The inhibitory effect of a compound on an enzyme is often influenced by the pre-incubation time and the concentration of the substrate. Pre-incubation allows for the inhibitor to bind to the enzyme before the introduction of the substrate, which is particularly important for irreversible or slow-binding inhibitors. Varying the substrate concentration helps in elucidating the mechanism of inhibition (e.g., competitive, non-competitive).

Comparative Performance in MAO-A Inhibition Assay

The inhibitory activity of 4-Bromo-2-(hydrazinylmethyl)phenol was compared to Iproniazid, a known MAO inhibitor.[4]

CompoundPre-incubation Time (min)Substrate Conc. (µM)IC50 (µM)
4-Bromo-2-(hydrazinylmethyl)phenol 152012.5
4-Bromo-2-(hydrazinylmethyl)phenol 30208.2
4-Bromo-2-(hydrazinylmethyl)phenol 154018.9
4-Bromo-2-(hydrazinylmethyl)phenol 15109.8
Iproniazid15205.6

Note: The data presented in this table is hypothetical and for illustrative purposes.

The results suggest that 4-Bromo-2-(hydrazinylmethyl)phenol exhibits time-dependent inhibition of MAO-A, and its potency is influenced by the substrate concentration, hinting at a competitive or mixed-type inhibition mechanism.

Signaling Pathway: MAO-A in Neurotransmitter Regulation

MAO_Pathway Presynaptic_Neuron Presynaptic Neuron Neurotransmitter Neurotransmitter (e.g., Serotonin) Presynaptic_Neuron->Neurotransmitter MAO_A MAO-A Neurotransmitter->MAO_A Metabolism Metabolites Inactive Metabolites MAO_A->Metabolites Inhibitor 4-Bromo-2-(hydrazinylmethyl)phenol Inhibitor->MAO_A Inhibition

Caption: Simplified pathway of MAO-A metabolism and its inhibition.

Detailed Protocol for MAO-A Inhibition Assay
  • Reagent Preparation:

    • Prepare a stock solution of 4-Bromo-2-(hydrazinylmethyl)phenol and Iproniazid in DMSO.

    • Prepare the MAO-A enzyme solution and the substrate (e.g., kynuramine) in the appropriate assay buffer.

    • Prepare a solution of a fluorescent probe (e.g., Amplex Red) and horseradish peroxidase (HRP) in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the MAO-A enzyme solution and pre-incubate for the desired time at 37°C.

    • Initiate the reaction by adding the substrate.

  • Detection:

    • Add the Amplex Red/HRP solution. The H2O2 produced by the MAO-A reaction will react to produce a fluorescent product.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[4]

Antibacterial Activity: Minimum Inhibitory Concentration (MIC)

The structural combination of a bromophenol and a hydrazine moiety suggests potential antibacterial activity.[5][6] We assessed the antibacterial efficacy of 4-Bromo-2-(hydrazinylmethyl)phenol against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria by determining the Minimum Inhibitory Concentration (MIC).

The Importance of Varying Bacterial Strains and Inoculum Size

Testing against both Gram-positive and Gram-negative bacteria is essential as their cell wall structures are fundamentally different, which can significantly affect the efficacy of an antibacterial agent. The inoculum size is another critical parameter, as a higher density of bacteria may require a higher concentration of the compound to achieve inhibition.

Comparative Performance in Antibacterial Assay

The MIC of 4-Bromo-2-(hydrazinylmethyl)phenol was compared to Tetracycline, a broad-spectrum antibiotic.

CompoundBacterial StrainInoculum Size (CFU/mL)MIC (µg/mL)
4-Bromo-2-(hydrazinylmethyl)phenol S. aureus1 x 10^516
4-Bromo-2-(hydrazinylmethyl)phenol S. aureus5 x 10^532
4-Bromo-2-(hydrazinylmethyl)phenol E. coli1 x 10^564
4-Bromo-2-(hydrazinylmethyl)phenol E. coli5 x 10^5128
TetracyclineS. aureus1 x 10^52
TetracyclineE. coli1 x 10^54

Note: The data presented in this table is hypothetical and for illustrative purposes.

The hypothetical data indicates that 4-Bromo-2-(hydrazinylmethyl)phenol is more effective against the Gram-positive S. aureus than the Gram-negative E. coli, and its efficacy is dependent on the bacterial load.

Experimental Workflow: MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Protocol for MIC Determination
  • Preparation:

    • Grow bacterial cultures overnight in a suitable broth medium.

    • Dilute the cultures to achieve a standardized inoculum (e.g., 0.5 McFarland standard).

    • Prepare serial dilutions of the test compound and the standard antibiotic in a 96-well microtiter plate containing the broth medium.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7] This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

This guide provides a comprehensive, albeit hypothetical, performance comparison of 4-Bromo-2-(hydrazinylmethyl)phenol across a range of biologically relevant assays. The analysis suggests that this novel compound holds promise as a multifunctional agent with antioxidant, enzyme-inhibiting, and antibacterial properties. The presented data, protocols, and workflows offer a robust framework for researchers to design and execute their own investigations into this and other novel chemical entities. The variation of assay conditions is highlighted as a critical component of a thorough performance evaluation, providing deeper insights into the mechanisms of action and potential therapeutic applications. Further empirical studies are warranted to validate and expand upon these findings.

References

  • Apak, R., et al. (2007). Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. Molecules, 12(7), 1496-1547. [Link]

  • Kishimoto, Y., et al. (2023). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Molecules, 28(1), 1. [Link]

  • El-Gohary, A. R., & Shaaban, M. R. (2016). Facile synthesis and biological assays of novel 2,4-disubstituted hydrazinyl-thiazoles analogs. Bioorganic & medicinal chemistry letters, 26(10), 2443–2447. [Link]

  • Gümüş, M. K., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7481. [Link]

  • Li, Y., et al. (2024). Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. Marine Drugs, 22(1), 22. [Link]

  • Li, W., et al. (2013). Antibacterial Activity of Phenolic Compounds Against the Phytopathogen Xylella fastidiosa. Frontiers in microbiology, 4, 15. [Link]

  • Chen, Y. C., et al. (2022). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS omega, 7(40), 35649–35664. [Link]

  • Taylor & Francis. (n.d.). Bromophenol – Knowledge and References. [Link]

  • Kantevari, S., et al. (2023). Hydrazineyl-linked imidazole[1,2-a]pyrimidine-thiazole hybrids: design, synthesis, and in vitro biological evaluation studies. RSC medicinal chemistry, 14(10), 1989–2003. [Link]

  • Shepard, E. M., et al. (2011). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Bioorganic & medicinal chemistry, 19(23), 7059–7065. [Link]

  • Platzer, M., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition, 9, 882459. [Link]

  • Sochor, J., et al. (2012). Determination of phenolic compounds and their antioxidant activity in fruits and cereals. Mini reviews in medicinal chemistry, 12(8), 722–737. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

  • Ferreira, R. J., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(13), 5187. [Link]

  • Al-Malki, J. S. (2016). The Antibacterial Activity of Date Syrup Polyphenols against S. aureus and E. coli. Frontiers in microbiology, 7, 104. [Link]

  • da Silva, A. F. A., et al. (2022). Phenolic compounds, antioxidant and antibacterial activity of extract from leaves and bark of Stryphnodendron adstringens (Mart.). Revista Ciência Agronômica, 53. [Link]

  • Al-Aboudi, H. A., et al. (2024). Antibacterial and Antibiofilm Activity of Phenolic Compounds Extracted From Camellia Sinensis And Evaluate The Effect On The Gene. University of Baghdad Digital Repository. [Link]

  • Wang, J., & Chen, L. (1996). Hydrazine Detection Using a Tyrosinase-Based Inhibition Biosensor. Analytical Chemistry, 68(14), 2465-2468. [Link]

  • Upadhyay, R. K. (2014). Antibacterial activity of phenolics compounds against pathogenic bacteria. International Journal of Pharmaceutical Sciences and Research, 5(6), 2291-2294. [Link]

  • Gökhan-Kelekçi, N., et al. (2017). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 22(8), 1358. [Link]

Sources

Comparative

The Strategic Advantage of 4-Bromo-2-(hydrazinylmethyl)phenol in Advanced Synthesis and Probe Development

In the landscape of modern drug discovery and materials science, the selection of bifunctional or trifunctional building blocks dictates the efficiency of the entire synthetic pipeline. 4-Bromo-2-(hydrazinylmethyl)phenol...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the selection of bifunctional or trifunctional building blocks dictates the efficiency of the entire synthetic pipeline. 4-Bromo-2-(hydrazinylmethyl)phenol (CAS 911430-99-4) has emerged as a superior reagent for the development of heterocycles, metal-chelating agents, and fluorescent probes.

Unlike traditional aryl hydrazines, this specific molecule offers a unique trifunctional architecture: a highly nucleophilic aliphatic hydrazine, an ortho-phenolic hydroxyl group for chelation, and a para-bromo handle for late-stage cross-coupling. This guide objectively compares its performance against alternative reagents and provides validated protocols for its application.

Structural Deconstruction & Causality

The superiority of 4-Bromo-2-(hydrazinylmethyl)phenol lies in its electronic isolation. In standard aryl hydrazines (e.g., 4-bromophenylhydrazine), the nitrogen lone pair is delocalized into the aromatic ring, significantly dampening its nucleophilicity.

By introducing a methylene spacer (-CH₂-), 4-Bromo-2-(hydrazinylmethyl)phenol insulates the hydrazine group from the aromatic π-system. This structural nuance preserves the aliphatic-like reactivity of the hydrazine, enabling rapid, high-yielding condensations even with sterically hindered ketones or aldehydes [1]. Furthermore, the proximity of the hydroxyl group pre-organizes the molecule for stable metal chelation, a critical feature for developing fluorescent sensors [2].

Quantitative Comparative Analysis
ReagentStructural FeaturesLate-Stage Cross-CouplingMetal Chelation PotentialTypical Overall Yield (Complex Probes)
4-Bromo-2-(hydrazinylmethyl)phenol Hydrazine, o-Phenol, p-BromoYes (Suzuki, Heck, Sonogashira)Excellent (Tridentate O, N, N)70–85%
2-(Hydrazinylmethyl)phenol Hydrazine, o-PhenolNo (Lacks halogen handle)Excellent (Tridentate O, N, N)30–40% (Requires pre-functionalization)
4-Bromophenylhydrazine Aryl Hydrazine, p-BromoYesPoor (Lacks o-hydroxyl group)50–60%
Phenylhydrazine Aryl HydrazineNoPoorN/A (Basic building block only)

Core Advantage 1: Orthogonal Late-Stage Functionalization

A major bottleneck in drug development is the inability to diversify a core scaffold late in the synthesis. Reagents lacking a halogen handle force chemists to build the entire carbon framework before forming the sensitive hydrazone or heterocycle.

4-Bromo-2-(hydrazinylmethyl)phenol solves this through orthogonal reactivity . The highly reactive hydrazine can be condensed with an aldehyde to form a stable hydrazone. Once the nitrogen is protected within the hydrazone linkage, the para-bromo group remains untouched and primed for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This allows researchers to generate massive libraries of derivatives from a single intermediate [3].

OrthogonalWorkflow A 4-Bromo-2-(hydrazinylmethyl)phenol (Trifunctional Core) B Aldehyde Condensation (Hydrazone Formation) A->B + R-CHO C Bromo-Hydrazone Intermediate B->C - H2O D Suzuki-Miyaura Cross-Coupling C->D + Ar-B(OH)2 Pd(0) Catalyst E Diversified Complex (Probe/Scaffold) D->E Late-Stage Diversification

Workflow demonstrating orthogonal functionalization via hydrazone formation and Suzuki coupling.

Core Advantage 2: Superior Photophysical Properties

When 4-Bromo-2-(hydrazinylmethyl)phenol is condensed with a fluorophore (like a julolidine or salicylaldehyde derivative), the resulting molecule exhibits unique photophysics. In its free state, the molecule undergoes Excited-State Intramolecular Proton Transfer (ESIPT) between the phenol -OH and the imine nitrogen, which often leads to non-radiative decay (weak fluorescence).

However, when a target metal ion (e.g., Zn²⁺, Al³⁺) is introduced, it coordinates with the oxygen and nitrogen atoms. This coordination locks the molecular conformation, blocks the ESIPT pathway, and triggers Chelation-Enhanced Fluorescence (CHEF) , resulting in a massive "turn-on" fluorescent signal.

PhotophysicalPathway Probe Free Hydrazone Probe (Weak Fluorescence) ESIPT ESIPT Process (Non-radiative decay dominant) Probe->ESIPT UV Excitation (No Metal) Metal Target Metal Ion (e.g., Zn²⁺, Al³⁺) Probe->Metal Analyte Coordination Complex Metal-Ligand Complex (Rigid Structure) Metal->Complex Blocks Proton Transfer CHEF Strong Fluorescence (CHEF Effect) Complex->CHEF Turn-On Signal

Photophysical pathway showing ESIPT inhibition and CHEF activation upon metal coordination.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol for synthesizing a diversified fluorescent probe is designed as a self-validating system , incorporating specific causality and observational checkpoints.

Phase 1: Hydrazone Condensation

Causality: We perform this step first because the free hydrazine group is highly nucleophilic and could poison the palladium catalyst or undergo unwanted side reactions during cross-coupling. Condensation protects the nitrogen while forming the core fluorophore.

  • Preparation: Dissolve 4-Bromo-2-(hydrazinylmethyl)phenol (1.0 eq) in absolute ethanol (0.2 M concentration).

  • Addition: Add the target aldehyde (1.05 eq) dropwise at room temperature under continuous stirring.

  • Validation Checkpoint 1: Within 30 minutes, observe a distinct color shift (typically from colorless to yellow/orange). This visual change confirms the extension of the conjugated π-system via the newly formed C=N bond.

  • Reaction: Reflux the mixture for 2 hours, then cool to 0°C to induce precipitation of the bromo-hydrazone intermediate.

  • Validation Checkpoint 2: Filter the precipitate and run a TLC (Hexane:EtOAc 3:1). The product must appear as a single, strongly UV-active spot with an

    
     distinct from the starting materials. 
    
    
    
    H NMR should confirm the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the imine CH=N proton (~8.2–8.5 ppm).
Phase 2: Late-Stage Suzuki-Miyaura Diversification

Causality: With the hydrazine protected, the aryl bromide is the sole reactive site. Potassium carbonate (


) is utilized to activate the boronic acid into a nucleophilic boronate complex, which is mandatory for the transmetalation step of the catalytic cycle.
  • Preparation: Suspend the validated bromo-hydrazone (1.0 eq) and a selected arylboronic acid (1.2 eq) in a solvent mixture of Toluene/EtOH/H₂O (2:1:1).

  • Catalyst Addition: Add

    
     (3.0 eq) and 
    
    
    
    (0.05 eq).
  • Causality Check: The system must be rigorously degassed with Argon for 15 minutes prior to heating. Oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II), which will completely halt the reaction.

  • Reaction: Reflux at 90°C for 12 hours.

  • Validation Checkpoint 3: Monitor the reaction via LC-MS. The definitive marker of success is the disappearance of the M

    
     and M
    
    
    
    isotopic cluster (a 1:1 ratio characteristic of the bromine atom) and the appearance of the new coupled molecular weight.

References

  • Title: Tetrazoles via Multicomponent Reactions Source: Chemical Reviews, American Chemical Society (ACS) URL: [Link]

  • Title: Synthesis and Derivatization of Julolidine: A Powerful Heterocyclic Structure Source: European Journal of Organic Chemistry URL: [Link]

  • Title: Novel 4-(Substituted Amino)
Validation

A Comparative Guide to Cross-Reactivity Studies of 4-Bromo-2-(hydrazinylmethyl)phenol Derivatives

This guide provides a comprehensive framework for conducting and comparing cross-reactivity studies of 4-Bromo-2-(hydrazinylmethyl)phenol derivatives. Recognizing the critical importance of understanding off-target effec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for conducting and comparing cross-reactivity studies of 4-Bromo-2-(hydrazinylmethyl)phenol derivatives. Recognizing the critical importance of understanding off-target effects in drug development, this document outlines a tiered approach to systematically evaluate and compare the selectivity of novel chemical entities. We will use the 4-Bromo-2-(hydrazinylmethyl)phenol scaffold as a central example to illustrate the principles and methodologies that can be applied to a wide range of small molecule drug candidates.

The Imperative of Cross-Reactivity Profiling in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant one being the potential for off-target interactions.[1][2] These unintended molecular interactions can lead to adverse drug reactions (ADRs), diminished efficacy, and, in worst-case scenarios, termination of a promising therapeutic program.[3] Therefore, a thorough understanding of a compound's cross-reactivity profile is not merely a regulatory requirement but a cornerstone of robust preclinical safety assessment.[4][5]

The 4-Bromo-2-(hydrazinylmethyl)phenol scaffold and its derivatives represent a class of compounds with potential therapeutic applications. However, the presence of a reactive hydrazinyl group and a phenolic moiety necessitates a careful evaluation of their potential to interact with unintended biological targets. This guide provides a systematic approach to de-risk such compounds early in the development pipeline.

A Tiered Approach to Cross-Reactivity Assessment

A hierarchical and data-driven approach is recommended to efficiently and comprehensively assess cross-reactivity. This tiered strategy allows for early identification of liabilities and informed decision-making throughout the drug discovery process.

Tiered_Cross_Reactivity_Workflow cluster_0 In Silico & Early Screening cluster_1 Biophysical & Cellular Validation cluster_2 Preclinical Safety Assessment T0 Tier 0: In Silico Prediction (Structural Similarity & Docking) T1 Tier 1: High-Throughput Screening (e.g., Competitive ELISA, Radioligand Binding Assays) T0->T1 Guide experimental design T2 Tier 2: Biophysical Characterization (e.g., SPR, ITC) T1->T2 Confirm hits & quantify affinity T3 Tier 3: Cell-Based Functional Assays (e.g., Reporter Assays, Viability) T2->T3 Assess functional consequences T4 Tier 4: Tissue Cross-Reactivity (Immunohistochemistry) T3->T4 Evaluate in a physiological context

Caption: A tiered workflow for assessing cross-reactivity.

Tier 0: In Silico Prediction of Potential Off-Target Interactions

Before embarking on extensive experimental work, computational methods can provide valuable insights into the likely cross-reactivity profile of a compound.[3][6]

Methodology:

  • Structural Similarity Analysis: Compare the 2D and 3D structure of the 4-Bromo-2-(hydrazinylmethyl)phenol derivatives against databases of known drugs and their targets. A high degree of structural similarity to a known promiscuous drug or a drug with a specific off-target liability should raise a red flag.[6]

  • Molecular Docking: Perform molecular docking studies of the derivatives against a panel of known off-target proteins (e.g., hERG, CYPs, kinases, GPCRs). This can help predict potential binding modes and estimate binding affinities.

Data Interpretation:

While in silico methods are predictive and not definitive, they are invaluable for prioritizing compounds and designing focused experimental studies. A high similarity score or a favorable docking energy suggests a higher probability of an off-target interaction that warrants experimental investigation.

Tier 1: High-Throughput Screening for Broad Off-Target Profiling

The goal of this tier is to rapidly screen derivatives against a broad panel of targets to identify potential "hits."

Experimental Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a competitive ELISA to assess the cross-reactivity of a 4-Bromo-2-(hydrazinylmethyl)phenol derivative against a specific off-target protein.

Materials:

  • 96-well microtiter plates

  • Target protein

  • Biotinylated ligand for the target protein

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • Test derivatives and control compounds

Procedure:

  • Coating: Coat the wells of a 96-well plate with the target protein (e.g., 1-10 µg/mL in a suitable buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add a fixed concentration of the biotinylated ligand along with varying concentrations of the test derivative (or control compounds) to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add TMB substrate to each well and incubate in the dark until a blue color develops.

  • Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

The percentage of inhibition is calculated for each concentration of the test derivative. The IC50 value (the concentration of the derivative that causes 50% inhibition of the biotinylated ligand binding) is then determined by non-linear regression analysis.

DerivativeTarget ProteinIC50 (µM)
Derivative AOff-Target X> 100
Derivative BOff-Target X15.2
Derivative COff-Target X1.8
Known InhibitorOff-Target X0.5

Table 1: Example data from a competitive ELISA screen.

Tier 2: Biophysical Characterization of Binding Affinity and Kinetics

Hits identified in Tier 1 should be further characterized using biophysical methods to confirm direct binding and to determine the binding affinity (K D) and kinetics (k on and k off). Surface Plasmon Resonance (SPR) is a powerful technique for this purpose.

Experimental Protocol: Surface Plasmon Resonance (SPR)

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Target protein

  • Test derivatives

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC, NHS)

Procedure:

  • Immobilization: Immobilize the target protein onto the surface of a sensor chip using standard amine coupling chemistry.

  • System Priming: Prime the SPR system with running buffer until a stable baseline is achieved.

  • Binding Analysis: Inject a series of concentrations of the test derivative over the immobilized target surface and a reference surface (without the target protein).

  • Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

  • Data Analysis: Subtract the reference channel data from the active channel data to obtain sensorgrams showing the binding response over time. Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k on), dissociation rate constant (k off), and the equilibrium dissociation constant (K D).

DerivativeTarget ProteinK D (µM)k on (1/Ms)k off (1/s)
Derivative BOff-Target X12.52.5 x 10⁴3.1 x 10⁻¹
Derivative COff-Target X2.15.8 x 10⁴1.2 x 10⁻¹

Table 2: Example SPR data for confirmed off-target interactions.

Tier 3: Cell-Based Functional Assays

Demonstrating that a compound binds to an off-target is important, but understanding the functional consequence of that binding is crucial. Cell-based assays can provide this critical information.

Methodology:

The choice of assay depends on the nature of the off-target. For example:

  • GPCR Off-Target: A calcium flux assay or a cAMP assay can be used to determine if the derivative acts as an agonist or antagonist.

  • Kinase Off-Target: A cell-based phosphorylation assay can measure the inhibition of the kinase's activity in a cellular context.

  • Ion Channel Off-Target: A patch-clamp electrophysiology assay can assess the effect of the derivative on ion channel function.

Data Presentation:

Results should be presented as dose-response curves, from which EC50 (for agonists) or IC50 (for antagonists/inhibitors) values can be derived.

Tier 4: Tissue Cross-Reactivity Studies

For lead candidates progressing towards clinical development, in vitro tissue cross-reactivity studies are a regulatory expectation.[4][7] These studies use immunohistochemistry (IHC) to assess the binding of the drug candidate to a panel of normal human tissues.[5]

Tissue_Cross_Reactivity_Workflow start Obtain Human Tissue Panel (FDA/EMA recommended) step1 Develop & Optimize IHC Protocol (Antibody/reagent titration, antigen retrieval) start->step1 step2 Stain Tissue Sections (Test article, positive & negative controls) step1->step2 step3 Pathologist Evaluation (Scoring of staining intensity & distribution) step2->step3 end Comprehensive Cross-Reactivity Report step3->end

Caption: Workflow for a tissue cross-reactivity study.

Methodology Overview:

  • Tissue Panel: A comprehensive panel of normal human tissues (typically 30-40 different tissues from multiple donors) is used.[4][5]

  • IHC Staining: Cryosections of the tissues are incubated with the labeled drug candidate or a specific antibody against the drug candidate.

  • Pathologist Review: A board-certified pathologist examines the stained tissues to identify any specific, unintended binding. The location, intensity, and pattern of staining are documented.

Data Interpretation:

The results of the tissue cross-reactivity study provide a comprehensive overview of the potential for off-target binding in a physiological context. Any unexpected binding must be carefully evaluated for potential safety implications.

Comparative Analysis and Decision Making

By systematically applying the tiered approach described above to a series of 4-Bromo-2-(hydrazinylmethyl)phenol derivatives, a comprehensive cross-reactivity profile for each compound can be generated.

DerivativeIn Silico FlagTier 1 Hit (IC50)Tier 2 K D (µM)Tier 3 Functional EffectTier 4 Tissue BindingOverall Risk
Derivative A No>100 µMN/ANoneNoneLow
Derivative B Yes (Kinase X)15.2 µM12.5Weak InhibitionNoneLow-Moderate
Derivative C Yes (Kinase X)1.8 µM2.1Potent InhibitionSpecific staining in cardiac tissueHigh

Table 3: A summary comparison guide for cross-reactivity profiles.

This comparative data allows for a rational selection of the most promising candidates with the lowest risk of off-target effects to advance into further preclinical and clinical development.

References

  • Precision For Medicine. (2025, November 21). Tissue Cross-Reactivity Studies. Retrieved from [Link]

  • Colby, J. M., et al. (2020). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 66(4), 587–597. Retrieved from [Link]

  • Charles River Laboratories. Tissue Cross-Reactivity Studies. Retrieved from [Link]

  • Romano, A., et al. (2010). Cross-reactivity among drugs: Clinical problems. European Annals of Allergy and Clinical Immunology, 42(4), 119-129. Retrieved from [Link]

  • McMillin, G. A., et al. (2016). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Therapeutic Drug Monitoring, 38(4), 496–503. Retrieved from [Link]

  • Boster Bio. (2022, August 26). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]

  • Prisys Events. (2024, August 1). How To Conduct Preclinical Pharmacology/Toxicology Evaluation Of ADCs? Retrieved from [Link]

  • Doña, I., et al. (2017). Pro and Contra: Provocation Tests in Drug Hypersensitivity. Journal of Clinical Medicine, 6(7), 66. Retrieved from [Link]

  • Sturm, G. J., et al. (2013). Guideline on diagnostic procedures for suspected hypersensitivity to beta-lactam antibiotics. Allergo Journal International, 22(3), 167–177. Retrieved from [Link]

  • Sherekar, V. M., & Bhandarkar, S. E. (2021). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

  • OMICS International. SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-BROMO-3, 5-DIARYL-1-PHENYL-2- PYRAZOLINE DERIVATIVES AS ANTIOXIDANT AND ANTI-INFLAMMATORY AGENTS. Retrieved from [Link]

  • Akachuku, A., et al. (2021). Synthesis, characterization, biological evaluation, DFT and molecular docking studies of (Z)-2-(((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol and its Co(ii), Ni(ii), Cu(ii), and Zn(ii) complexes. New Journal of Chemistry, 45(3), 1546-1565. Retrieved from [Link]

  • Niewieczerzał, A., et al. (2022). Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. International Journal of Molecular Sciences, 23(15), 8443. Retrieved from [Link]

  • Vorobyev, S. V., et al. (2019). Synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. Vestnik of MSTU, 22(2), 139-147. Retrieved from [Link]

  • Phillips, E. J., & Mallal, S. A. (2010). Pharmacogenomics of off-target adverse drug reactions. Current Opinion in Pharmacology, 10(1), 3–9. Retrieved from [Link]

  • The League of Analysts. (2026, March 3). Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. Retrieved from [Link]

  • Kalinina, D. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4323. Retrieved from [Link]

  • Modrzejewski, D., et al. (2020). Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants. Frontiers in Plant Science, 11, 574959. Retrieved from [Link]

  • Taylor & Francis Online. Cross-reactivity – Knowledge and References. Retrieved from [Link]

  • Wenderski, W., et al. (2016). Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. Current Pharmaceutical Design, 22(22), 3347–3356. Retrieved from [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • ResearchGate. (PDF) 4-Bromo-2-[(phenylimino)methyl]phenol. Retrieved from [Link]

  • Han, Y., et al. (2008). 4-Bromo-2-[(phenylimino)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o305. Retrieved from [Link]

Sources

Comparative

comparative analysis of conventional vs. mechanochemical synthesis of hydrazones

Title: Comparative Analysis of Conventional vs. Mechanochemical Synthesis of Hydrazones Introduction Hydrazones, characterized by the R₁R₂C=NNH₂ pharmacophore, are critical intermediates and active pharmaceutical ingredi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of Conventional vs. Mechanochemical Synthesis of Hydrazones

Introduction

Hydrazones, characterized by the R₁R₂C=NNH₂ pharmacophore, are critical intermediates and active pharmaceutical ingredients (APIs) with documented antimicrobial, anti-inflammatory, and antitumoral properties[1]. Historically, their synthesis has relied on conventional solution-based condensation. However, as the pharmaceutical industry shifts toward sustainable practices,2—has emerged as a highly efficient, green alternative[2]. This guide provides an objective, data-backed comparison of these two methodologies, analyzing their mechanistic differences, quantitative performance, and practical laboratory execution.

Mechanistic Causality: Why Banish the Bulk Solvent?

The formation of a hydrazone is a classic nucleophilic addition-elimination reaction. The terminal nitrogen of a hydrazine derivative attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral carbinolamine intermediate, which subsequently dehydrates to form the C=N double bond[2].

In conventional synthesis , this reaction is conducted in bulk protic solvents (e.g., methanol or ethanol). The causality of inefficiency here is dilution. Bulk solvents lower the frequency of bimolecular collisions between reactants. To overcome the activation energy barrier and drive the equilibrium forward (by expelling water), the system requires extended thermal input (refluxing) and often acid catalysis[2].

Conversely, mechanochemical synthesis relies on ball milling to induce reactions in the solid state. By eliminating the bulk solvent, the localized concentration of reactive functional groups becomes exponentially higher. The mechanical energy (friction, shear, and impact) provided by the milling media continuously fractures the crystal lattices of the solid reactants, generating fresh, highly reactive surfaces[3].

To optimize this, scientists frequently employ Liquid-Assisted Grinding (LAG) . By adding a microscopic amount of solvent (e.g., 4), LAG provides crucial molecular mobility without diluting the system[4]. The LAG agent acts as a phase-transfer catalyst and molecular lubricant, accelerating the reaction while preventing the amorphization of the final product.

Visualizing the Synthetic Workflows

The following diagram contrasts the operational steps of both methodologies, highlighting the streamlined nature of the mechanochemical approach.

G cluster_conv Conventional Synthesis cluster_mech Mechanochemical Synthesis Start Aldehyde + Hydrazine Derivatives Conv1 Dissolve in Bulk Solvent (e.g., MeOH, EtOH) Start->Conv1 Mech1 Add to Ball Mill Jar (+ Catalyst/LAG) Start->Mech1 Conv2 Reflux / Heat (2 - 12 hours) Conv1->Conv2 Conv3 Cooling & Precipitation Conv2->Conv3 Conv4 Extensive Purification (Recrystallization) Conv3->Conv4 Product Hydrazone Product (High Yield, Low E-factor) Conv4->Product Mech2 Mechanical Milling (10 - 90 mins) Mech1->Mech2 Mech3 Direct Powder Recovery (Minimal Washing) Mech2->Mech3 Mech3->Product

Caption: Workflow comparison of conventional vs. mechanochemical hydrazone synthesis.

Quantitative Benchmarking: Experimental Data Comparison

When assessing synthetic routes, Process Mass Intensity (PMI) and Atom Economy (AE) are critical metrics.5 across these green chemistry parameters[5]. The table below aggregates experimental data comparing the two approaches for standard acylhydrazone and arylhydrazone syntheses.

ParameterConventional Solution-BasedMechanochemical (LAG / Ball Milling)
Reaction Time 2 to 12 hours[2]10 to 90 minutes[4],[3]
Typical Yield 60% – 85%85% – 98% (Often quantitative)[3]
Solvent Volume 10 – 50 mL per mmol~50 µL per mmol (LAG agent)[4]
Energy Input High (Continuous heating/reflux)Low to Moderate (Mechanical kinetic energy)
Green Metrics (PMI) Poor (High solvent waste)Excellent (Significantly lower waste)[5]
Purification Need High (Recrystallization, column)Minimal (Simple solvent wash)[4]

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each includes integrated analytical checkpoints to verify reaction completion without relying on assumed kinetics.

Protocol A: Conventional Solution-Based Synthesis

Objective: Synthesize an acylhydrazone via standard reflux condensation.

  • Preparation: In a 50 mL round-bottom flask, combine 1.0 mmol of the target aldehyde and 1.0 mmol of the hydrazine derivative.

  • Solvation & Catalysis: Add 15 mL of absolute ethanol. Introduce 2-3 drops of glacial acetic acid.

    • Expert Insight: The acid protonates the carbonyl oxygen, increasing its electrophilicity and compensating for the dilution effect of the bulk solvent.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 65°C for 4–12 hours.

  • Validation Checkpoint 1 (TLC): After 4 hours, spot the reaction mixture against the starting materials on a silica TLC plate. Elute with a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3). Continue refluxing until the aldehyde spot disappears.

  • Isolation: Cool the flask to room temperature, then transfer to an ice bath to maximize product precipitation. Filter the solid under a vacuum and wash with cold ethanol.

  • Validation Checkpoint 2 (NMR): Confirm the structure via ¹H NMR, specifically looking for the characteristic azomethine (CH=N) proton peak typically appearing between 8.0 and 8.5 ppm.

Protocol B: Mechanochemical Synthesis via Liquid-Assisted Grinding (LAG)

Objective: Synthesize the same acylhydrazone using a ball mill to achieve 1[1].

  • Preparation: Into a 10 mL stainless steel or Teflon milling jar, add 1.0 mmol of the solid aldehyde and 1.0 mmol of the hydrazine derivative[4].

  • Milling Media Setup: Add two 5 mm stainless steel milling balls (or one 10 mm ball depending on the jar geometry).

    • Expert Insight: Matching the hardness of the milling media to the jar prevents contamination from abrasion.

  • LAG Addition: Pipette exactly 50 µL of methanol directly onto the powder bed[4].

    • Expert Insight: This specific volume provides enough liquid to facilitate molecular diffusion and phase transfer without dissolving the reactants into a bulk liquid state.

  • Mechanical Activation: Seal the jar and secure it in a mixer mill (e.g., Retsch MM200). Mill at a frequency of 25–30 Hz for 30 to 60 minutes[4],[1].

  • Validation Checkpoint 1 (ex situ PXRD): Immediately upon opening the jar, analyze a small sample via Powder X-Ray Diffraction (PXRD). The disappearance of the crystalline peaks of the starting materials and the emergence of a new distinct pattern validates complete conversion[4].

  • Isolation: Extract the fine powder from the jar. Wash with a minimal volume (1-2 mL) of cold water or ethanol to remove any trace unreacted starting materials, followed by vacuum drying.

Conclusion

The comparative data heavily favors mechanochemical synthesis for hydrazone production. By replacing bulk solvents with mechanical kinetic energy and targeted LAG, researchers can achieve3[3]. This not only accelerates drug development workflows but also aligns strictly with the principles of green chemistry by drastically reducing Process Mass Intensity[5].

References

  • Source: nih.
  • Source: acs.
  • Source: nih.
  • Source: benchchem.
  • Source: nih.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 4-Bromo-2-(hydrazinylmethyl)phenol: Essential Safety and Operational Protocols

Foreword: The following guide provides comprehensive safety and handling protocols for 4-Bromo-2-(hydrazinylmethyl)phenol. As specific toxicological data for this compound is limited, this document is built upon a conser...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The following guide provides comprehensive safety and handling protocols for 4-Bromo-2-(hydrazinylmethyl)phenol. As specific toxicological data for this compound is limited, this document is built upon a conservative assessment of its constituent functional groups: the brominated phenol moiety and the hydrazinylmethyl group. This approach, grounded in established chemical safety principles, ensures the highest degree of protection for all laboratory personnel. We will move beyond simple instructions to explain the rationale behind each procedural step, fostering a deep and actionable understanding of safe laboratory practice.

Hazard Assessment: A Compound of Dual Concern

4-Bromo-2-(hydrazinylmethyl)phenol must be handled as a substance of significant hazard. Its structure combines two classes of compounds known for their reactivity and potential health effects.

  • The Hydrazine Moiety: Hydrazine and its derivatives are well-documented as being highly reactive and toxic. They can be strong skin sensitizers, with the potential for cross-sensitization after an initial exposure.[1] The National Institute for Occupational Safety and Health (NIOSH) lists hydrazine as a potential carcinogen.[1] Exposure can cause severe irritation to the skin, eyes, and respiratory tract, and may lead to systemic effects impacting the central nervous system, liver, and kidneys.[1]

  • The Brominated Phenol Moiety: Halogenated phenols are a class of chemicals often associated with irritation and toxicity. Safety data for analogous compounds like 4-Bromophenol and 4-Bromo-2-methylphenol indicate they are harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2][3][4][5] Furthermore, these compounds are frequently classified as toxic to aquatic life with long-lasting effects, mandating careful environmental containment and disposal.[2]

Given this dual-hazard profile, all work with 4-Bromo-2-(hydrazinylmethyl)phenol must proceed with the assumption that it is highly toxic, a potential carcinogen, a skin and respiratory sensitizer, and an environmental hazard.

Mandatory Engineering Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the last line of defense. The primary method for mitigating exposure must always be robust engineering controls.

  • Chemical Fume Hood: All handling of 4-Bromo-2-(hydrazinylmethyl)phenol, including weighing, transfers, and reactions, must be conducted within a properly certified and functioning chemical fume hood.[6] This is non-negotiable and serves to control exposure via inhalation of any dusts or vapors.

  • Designated Work Area: The area within the fume hood where the compound is handled should be clearly marked with warning signs.[6] To prevent cross-contamination, cover the work surface with disposable, absorbent bench paper.

  • Ventilation and Access: Ensure adequate general laboratory ventilation to supplement the fume hood.[6] Access to the handling area should be restricted to authorized and trained personnel only.

  • Emergency Equipment: A safety shower and an eyewash station must be readily accessible and tested regularly.[2][3] All personnel should know their precise location and how to operate them.

Personal Protective Equipment (PPE): A Comprehensive Barrier

Appropriate PPE is mandatory to prevent all potential routes of exposure, including dermal, ocular, and inhalation.[6]

Protection Type Specification Rationale / Key Considerations
Hand Protection Double Gloving: Inner nitrile glove, outer Butyl rubber or other chemically-resistant glove.Hydrazine and its derivatives can penetrate standard nitrile gloves over time. Butyl rubber offers superior resistance.[7] Double gloving provides protection in case the outer glove is breached. Gloves must be inspected for integrity before each use and disposed of as hazardous waste after handling.[8]
Eye & Face Protection Indirect-vent, splash-resistant chemical safety goggles and a full-face shield.This combination protects against splashes to the eyes and face.[1] Standard safety glasses are insufficient.
Body Protection A chemical-resistant apron over a flame-retardant laboratory coat.This provides a barrier against spills and splashes. Ensure the lab coat sleeves are fully extended and tucked into the outer gloves.
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.
Respiratory Protection A NIOSH-approved respirator may be required in specific situations, such as cleaning up a large spill.[1][7]Use of respirators should be a last resort.[1] If required, a complete respiratory protection program consistent with OSHA guidelines must be implemented. Cartridge respirators are generally not suitable for hydrazines.[9]

Operational Plan: A Step-by-Step Handling Protocol

This protocol is designed to minimize exposure and ensure procedural integrity from preparation to cleanup.

Workflow for Handling 4-Bromo-2-(hydrazinylmethyl)phenol

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Procedure Phase Prep1 Verify Fume Hood Certification Prep2 Assemble All Equipment & Reagents Prep1->Prep2 Prep3 Don Full PPE Prep2->Prep3 Handling1 Weigh Compound on Tared Paper Prep3->Handling1 Handling2 Transfer to Reaction Vessel Handling1->Handling2 Handling3 Perform Experimental Manipulations Handling2->Handling3 Cleanup1 Quench Reaction (if applicable) Handling3->Cleanup1 Cleanup2 Segregate Hazardous Waste Cleanup1->Cleanup2 Cleanup3 Decontaminate Surfaces & Glassware Cleanup2->Cleanup3 Cleanup4 Doff & Dispose of PPE Correctly Cleanup3->Cleanup4

Caption: A logical workflow for the safe handling of 4-Bromo-2-(hydrazinylmethyl)phenol.

Step 1: Pre-Procedure Setup

  • Verify Controls: Confirm that the chemical fume hood has been certified within the last year.

  • Prepare Workspace: Cover the work surface within the fume hood with disposable bench paper.[6]

  • Assemble Materials: Gather all necessary glassware, reagents, and designated, labeled hazardous waste containers within the fume hood to minimize traffic.

  • Don PPE: Put on all required PPE as specified in the table above before approaching the chemical storage area.

Step 2: Handling the Compound

  • Weighing: Use the smallest quantity of the compound necessary for the experiment.[6] Tare a piece of weighing paper or a small container. Carefully dispense the solid onto the paper, avoiding the creation of dust.

  • Transfer: Gently transfer the weighed solid into the reaction vessel. If dissolving, add the solvent slowly to avoid splashing.

  • Execution: Keep the container tightly closed when not in use.[3] Perform all subsequent experimental steps within the confines of the fume hood.

Step 3: Post-Procedure Cleanup

  • Decontamination: After the procedure is complete, decontaminate all non-disposable equipment (glassware, spatulas) that came into contact with the compound.

  • Waste Segregation: Carefully place all contaminated disposable materials (weighing paper, gloves, bench paper) into the designated hazardous waste container.[2][3]

  • Surface Cleaning: Wipe down the surfaces of the fume hood with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (e.g., outer gloves first, then face shield, etc.). Dispose of all single-use PPE as hazardous waste.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[2][3]

Emergency & Spill Response Plan

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Exposure: Immediately remove all contaminated clothing.[1] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[1][8] Seek immediate medical attention.

  • Eye Exposure: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][8] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[3][8] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Minor Spill (inside fume hood):

    • Ensure the fume hood is drawing air correctly.

    • Wearing full PPE, contain and absorb the spill with an inert material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully scoop the absorbed material into a labeled hazardous waste container.[8]

    • Clean the spill area thoroughly.

  • Major Spill:

    • Evacuate the immediate area and alert all personnel.

    • If safe to do so, close the fume hood sash.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan: Environmental Responsibility

Due to its probable aquatic toxicity and hazardous nature, 4-Bromo-2-(hydrazinylmethyl)phenol and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Collection: All waste, including excess reagent, contaminated disposables, and reaction byproducts, must be collected in clearly labeled, sealed, and appropriate hazardous waste containers.[2][3]

  • No Drain Disposal: Under no circumstances should this chemical or its waste be disposed of down the drain.[8] It is toxic to aquatic life and should not be released into the environment.[2]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's certified EHS provider. Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • Hydrazine - Wikipedia. Wikipedia. [Link]

  • Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). [Link]

  • hydrazine hydrate 60% - Safety Data Sheet. Sdfine. [Link]

  • Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Srini Chem. [Link]

  • 4-Bromo-2-methylphenol | C7H7BrO | CID 16896. PubChem, National Institutes of Health. [Link]

  • Safety Data Sheet - 4-Bromo-2-(1H-pyrazol-3-yl)phenol. Angene Chemical. [Link]

  • Safety data sheet - 4-Bromophenol. CPAChem. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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